molecular formula C18H11N3O6S B14471112 Dibenzothiophene;1,3,5-trinitrobenzene CAS No. 65373-31-1

Dibenzothiophene;1,3,5-trinitrobenzene

Cat. No.: B14471112
CAS No.: 65373-31-1
M. Wt: 397.4 g/mol
InChI Key: IUYXPZGOYDCDFJ-UHFFFAOYSA-N
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Description

Fundamental Chemical Structures and Nomenclature in Academic Contexts

Dibenzothiophene (B1670422) and 1,3,5-trinitrobenzene (B165232) possess well-defined chemical structures that are key to their distinct properties and reactivity.

Dibenzothiophene is a polycyclic aromatic hydrocarbon (PAH) and an organosulfur compound. wikipedia.org Its structure consists of a central thiophene (B33073) ring fused to two benzene (B151609) rings. wikipedia.org The formal IUPAC name for this compound is dibenzo[b,d]thiophene. It is a colorless to yellow-green crystalline solid. wikipedia.orgchemicalbook.com

1,3,5-Trinitrobenzene , often abbreviated as TNB, is a nitroaromatic compound. wikipedia.org Its structure comprises a benzene ring substituted with three nitro groups (-NO2) at the 1, 3, and 5 positions. wikipedia.org This symmetrical arrangement of electron-withdrawing nitro groups significantly influences its chemical behavior. It is a pale yellow solid and is recognized as a high explosive. wikipedia.org

PropertyDibenzothiophene1,3,5-Trinitrobenzene
IUPAC Name Dibenzo[b,d]thiophene1,3,5-Trinitrobenzene
Synonyms Diphenylene sulfide (B99878), DBTsym-Trinitrobenzene, TNB
Chemical Formula C₁₂H₈SC₆H₃N₃O₆
Molar Mass 184.26 g/mol 213.10 g/mol
Appearance Colorless to yellow-green crystalline solidPale yellow solid

Historical Trajectories of Research Emphasis

The scientific inquiry into dibenzothiophene and 1,3,5-trinitrobenzene has evolved significantly over time, driven by their relevance in different scientific and industrial domains.

The study of dibenzothiophene has been historically linked to the petroleum industry. As a persistent sulfur-containing compound in crude oil, its removal is crucial to prevent the emission of sulfur oxides upon fuel combustion. wikipedia.org Early research focused on its isolation and identification from fossil fuels. Subsequently, the emphasis shifted towards understanding the mechanisms of hydrodesulfurization (HDS), a catalytic process used in refineries to remove sulfur from petroleum products. Dibenzothiophene and its alkylated derivatives, such as 4,6-dimethyldibenzothiophene (B75733), became model compounds for studying the efficacy of HDS catalysts. wikipedia.org More recently, research has expanded into biodesulfurization, exploring microbial pathways for the removal of sulfur from dibenzothiophene as a more environmentally benign alternative.

The research trajectory of 1,3,5-trinitrobenzene is rooted in the field of energetic materials. Following the discovery of other nitroaromatic explosives like 2,4,6-trinitrotoluene (B92697) (TNT), research into related compounds intensified. 1,3,5-Trinitrobenzene was found to be a more powerful explosive than TNT, though more expensive to produce. wikipedia.org Its synthesis, typically through the decarboxylation of 2,4,6-trinitrobenzoic acid, has been a subject of study to optimize yields and safety. wikipedia.org A significant area of research has also been dedicated to the formation of charge-transfer complexes. The electron-deficient nature of the 1,3,5-trinitrobenzene ring allows it to form stable complexes with electron-rich aromatic compounds, which has been a fertile ground for studying non-covalent interactions. wikipedia.org

Interdisciplinary Relevance in Contemporary Chemical Science

The unique properties of dibenzothiophene and 1,3,5-trinitrobenzene have led to their application and study in a wide array of interdisciplinary fields.

Dibenzothiophene continues to be a cornerstone in environmental chemistry and catalysis , particularly in the development of more efficient HDS catalysts to meet stringent environmental regulations on sulfur emissions. Its derivatives are also being explored in materials science . The rigid, planar, and electron-rich structure of the dibenzothiophene core makes it an attractive building block for organic semiconductors. rsc.org Research has shown that derivatives of dibenzothiophene can be used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), demonstrating their potential in the field of organic electronics. rsc.orgstmcc.in

1,3,5-Trinitrobenzene remains a key compound in materials science , especially in the study of energetic materials and the development of new explosives with tailored properties. wikipedia.org Its ability to form charge-transfer complexes has found applications in supramolecular chemistry and crystal engineering . researchgate.net These complexes are used to study intermolecular forces and to design novel crystalline materials with specific optical or electronic properties. Furthermore, 1,3,5-trinitrobenzene serves as a versatile intermediate in organic synthesis for the production of other complex molecules. wikipedia.orgosti.gov Its derivatives are also investigated for their potential in the development of new dyes and functional materials. osti.gov

Detailed Research Findings

Advanced research has provided detailed insights into the physicochemical properties and reactivity of dibenzothiophene and 1,3,5-trinitrobenzene.

Physicochemical Properties of Dibenzothiophene and 1,3,5-Trinitrobenzene

PropertyDibenzothiophene1,3,5-Trinitrobenzene
Melting Point 97-100 °C123.2 °C wikipedia.org
Boiling Point 332-333 °C315 °C wikipedia.org
Solubility in Water Insoluble wikipedia.org330 mg/L wikipedia.org
Density 1.252 g/cm³1.76 g/cm³ wikipedia.org

Research on Dibenzothiophene Hydrodesulfurization (HDS)

The hydrodesulfurization of dibenzothiophene is a critical area of research aimed at producing cleaner fuels. Studies have shown that the HDS of dibenzothiophene over traditional catalysts like Co-Mo/Al₂O₃ and Ni-Mo/Al₂O₃ proceeds through two primary reaction pathways: direct desulfurization (DDS) and hydrogenation (HYD). nih.govresearchgate.net The DDS pathway involves the direct cleavage of the carbon-sulfur bonds, while the HYD pathway involves the hydrogenation of one of the aromatic rings prior to C-S bond scission. nih.govresearchgate.net Recent research has focused on developing novel catalysts with improved activity and selectivity. For instance, studies have explored the use of mesoporous TiO₂-supported NiMo catalysts, which have shown high conversion rates for dibenzothiophene. researchgate.net Machine learning approaches are also being employed to analyze large datasets from HDS catalyst research to identify key factors that influence catalyst efficiency. nih.gov

Research on 1,3,5-Trinitrobenzene Charge-Transfer Complexes

The formation of charge-transfer complexes with 1,3,5-trinitrobenzene is a well-documented phenomenon that has been extensively studied. These complexes arise from the interaction between the electron-deficient aromatic ring of 1,3,5-trinitrobenzene (the acceptor) and an electron-rich molecule (the donor). researchgate.net Spectroscopic studies, particularly UV-Vis and NMR spectroscopy, are commonly used to characterize these complexes and determine their association constants. acs.org X-ray crystallography has provided detailed structural information, revealing that these complexes often form alternating donor-acceptor stacks in the solid state. researchgate.net Research in this area is not only fundamental to understanding intermolecular interactions but also has practical implications in areas such as the separation of aromatic compounds and the development of materials with non-linear optical properties. acs.orgphyschemres.org

Properties

CAS No.

65373-31-1

Molecular Formula

C18H11N3O6S

Molecular Weight

397.4 g/mol

IUPAC Name

dibenzothiophene;1,3,5-trinitrobenzene

InChI

InChI=1S/C12H8S.C6H3N3O6/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-8H;1-3H

InChI Key

IUYXPZGOYDCDFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3S2.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Dibenzothiophene (B1670422) (DBT) and Derivatives: Modern Synthetic Strategies

The synthesis of dibenzothiophenes has evolved significantly with the advent of modern catalytic systems. These methods provide powerful tools for constructing the fused thiophene (B33073) ring system through various bond-forming strategies, including cyclization and cross-coupling reactions.

Transition-Metal-Catalyzed Cyclization and Coupling Reactions

Transition metals, particularly palladium and gold, play a central role in the contemporary synthesis of dibenzothiophenes. These catalysts facilitate the formation of crucial carbon-carbon and carbon-sulfur bonds, often with high selectivity and yields under mild conditions.

Palladium catalysis is a cornerstone of dibenzothiophene synthesis, enabling the formation of the heterocyclic core through intramolecular C-H and C-S bond cleavage. nih.govrsc.org One effective method involves the palladium(II)-catalyzed cyclization of biphenyl (B1667301) sulfides. nih.gov This process can proceed without the need for an external stoichiometric oxidant, which is a notable advantage over other C-H functionalization methods. nih.govrsc.org The reaction mechanism is mechanistically unique as the product-forming step involves an oxidative addition rather than a reductive elimination. nih.govrsc.org

Another prominent palladium-catalyzed route is the oxidative dehydrogenative cyclization of diaryl sulfides. nih.gov This dual C-H functionalization protocol has demonstrated a tolerance for a wide variety of substrates, affording various dibenzothiophene derivatives in moderate to good yields. nih.govresearchgate.net

Table 1: Palladium-Catalyzed Synthesis of Dibenzothiophene from Biphenyl Sulfide (B99878)

Catalyst Substrate Conditions Yield Reference
Pd(OAc)₂ Biphenyl sulfide Toluene, 130 °C, 18 h High nih.govresearchgate.net

This table is interactive. Click on the headers to sort the data.

Gold catalysis has emerged as a powerful tool for forming carbon-carbon bonds, including Csp³-Csp² linkages. While direct synthesis of the dibenzothiophene core using this specific bond formation is less common, the underlying principles of gold-catalyzed C-H activation are relevant. Theoretical studies have investigated the mechanisms of gold-catalyzed intramolecular Csp³-Csp² cross-coupling reactions, which proceed through an Au(I)/Au(III) redox cycle. rsc.org These reactions often utilize an oxidant, such as Selectfluor, to facilitate the oxidative addition step. rsc.org The process involves the direct functionalization of an aryl Csp²–H bond, providing a conceptually attractive method that avoids prefunctionalization of the aromatic ring. This methodology holds potential for creating complex molecules, including functionalized dibenzothiophene derivatives, by coupling alkyl chains to the aromatic framework.

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for C-C bond formation. Recently, it has been ingeniously applied to the synthesis of dibenzothiophene S-oxides. rsc.orgrsc.org This efficient method involves the selective Suzuki-Miyaura coupling of 2-bromoaryl sulfinate esters with various arylboronic acids at the bromo position. rsc.orgrsc.orgelsevierpure.com The resulting biaryl sulfinate ester then undergoes an electrophilic cyclization to furnish the dibenzothiophene S-oxide scaffold. rsc.orgrsc.org This strategy is significant because dibenzothiophene S-oxides are valuable precursors for generating atomic oxygen upon UV irradiation and can be transformed into other diverse functionalized dibenzothiophenes. rsc.org

A versatile synthesis for functionalized dibenzothiophenes also employs the Suzuki cross-coupling of 2,6-dibromoaniline (B42060) with a phenylboronic acid, followed by conversion of the amino group to a thiol and a subsequent base-induced intramolecular substitution to form the C-S bond. nih.gov

Table 2: Synthesis of Dibenzothiophene S-Oxide via Suzuki-Miyaura Coupling

Reactant 1 Reactant 2 Catalyst System Key Step Product Reference
2-Bromobenzenesulfinic acid methyl ester 4-Tolylboronic acid (amphos)₂PdCl₂ / K₃PO₄ Selective C-C coupling 2-(4-tolyl)benzenesulfinic acid methyl ester rsc.org

This table is interactive. Click on the headers to sort the data.

An effective route to dibenzothiophenes involves the palladium-catalyzed oxidative preparation from 2-biphenylyl disulfides. nih.govresearchgate.net This method proceeds through a C-H functionalization pathway and is notable for its high tolerance of various functional groups. nih.govresearchgate.net A key advantage of this protocol is that it does not require the addition of a metal oxidant, a base, or a ligand, utilizing a simple PdCl₂/DMSO system. nih.govresearchgate.net The reaction provides dibenzothiophene and its derivatives in good to excellent yields. This approach has also been successfully applied to the synthesis of the selenium analog, dibenzoselenophene. nih.govresearchgate.net

Direct C-H activation and functionalization represent a powerful and atom-economical strategy for synthesizing and modifying dibenzothiophenes. Palladium catalysis is frequently employed for these transformations. nih.govresearchgate.net The palladium-catalyzed dual C-H functionalization of diaryl sulfides leads to the formation of the dibenzothiophene ring system via an oxidative dehydrogenative cyclization. nih.gov This method has been used to synthesize benzo[1,2-b:4,5-b']bis[b]benzothiophene, an organic semiconductor. nih.govresearchgate.net

Another innovative approach is the palladium(II)-catalyzed synthesis of dibenzothiophenes through the cleavage of both C-H and C-S bonds. nih.gov This catalytic C-H/C-S coupling method is advantageous as it does not require an external stoichiometric oxidant or pre-functionalized substrates like those with C-X or S-H bonds, allowing for its application in the synthesis of complex π-systems. nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
Dibenzothiophene
1,3,5-trinitrobenzene (B165232)
Dibenzothiophene S-oxide
2-Biphenylyl disulfide
Diaryl sulfide
Palladium(II) acetate
2-Bromoaryl sulfinate ester
Arylboronic acid
Triflic anhydride (B1165640)
Palladium(II) chloride
Dimethyl sulfoxide (B87167)
Benzo[1,2-b:4,5-b']bis[b]benzothiophene
2,6-Dibromoaniline
Phenylboronic acid

Synthesis of Functionalized Dibenzothiophene S-Oxides

Dibenzothiophene S-oxides are valuable intermediates that can be further functionalized and are of interest as potential sources of atomic oxygen upon UV irradiation. chemguide.co.ukorgsyn.org

A conventional method for their synthesis involves the formation of the thiophene ring from biaryls using elemental sulfur, followed by oxidation with an oxidant like meta-chloroperoxybenzoic acid (mCPBA). prepchem.com However, this method can be challenging for preparing highly functionalized derivatives. chemguide.co.ukprepchem.com

A more recent and efficient two-step method has been developed. chemguide.co.uk This approach begins with a Suzuki-Miyaura cross-coupling of 2-bromoaryl sulfinate esters with arylboronic acids. prepchem.comorgsyn.org The subsequent step is an intramolecular electrophilic cyclization of the resulting sulfinate ester. orgsyn.org This cyclization can be effectively promoted by activators such as triflic anhydride (Tf₂O) or triflic acid (TfOH). orgsyn.orgprepchem.com This methodology allows for the synthesis of a diverse range of dibenzothiophene S-oxides, including those with highly reactive functional groups that might not be stable under conventional synthetic conditions. chemguide.co.uk

Table 2: Reagents for Electrophilic Cyclization of 2-Biarylyl Sulfinate Ester

Entry Activator Yield (%) Ref
1 Tf₂O Excellent prepchem.com
2 TFAA No reaction prepchem.com
3 Acetic anhydride No reaction prepchem.com
4 TfOH Moderate prepchem.com

Gas-Phase Formation Mechanisms from Heterocyclic Precursors

The formation of dibenzothiophene (DBT) in high-temperature environments, such as during pyrolysis and combustion, has been investigated through quantum chemical calculations. chemguide.co.uk One studied mechanism involves the gas-phase reaction of benzothiophene (B83047) (BT) with the cyclopentadienyl (B1206354) radical (CPDyl). chemguide.co.ukquora.com

This reaction pathway has been modeled over a temperature range of 600–1200 K. quora.com The calculations indicate that the formation of DBT and its methylated derivatives from these precursors is kinetically favorable compared to the formation of analogous oxygenated (dibenzofuran) or nitrided (carbazole) heterocycles. chemguide.co.ukquora.com The activation barrier for the rate-determining step in the formation of sulfur-containing heterocycles was found to be lower than those for the oxygen and nitrogen analogues. quora.com

1,3,5-Trinitrobenzene (TNB) and Related Nitroaromatics: Synthetic Advancements

1,3,5-Trinitrobenzene (TNB) is a highly explosive compound. Its synthesis presents unique challenges, primarily related to the difficulty of introducing a third nitro group onto the benzene (B151609) ring via direct nitration.

Indirect Synthetic Pathways and Challenges in Direct Nitration

Direct nitration of benzene to produce 1,3,5-trinitrobenzene is not a feasible industrial process. The introduction of the first nitro group deactivates the benzene ring towards further electrophilic substitution. researchgate.netquora.com While dinitration to form 1,3-dinitrobenzene (B52904) is possible under more forceful conditions (e.g., higher temperatures), the presence of two deactivating nitro groups on the ring makes the introduction of a third nitro group extremely difficult. quora.com The reaction rate becomes so slow that virtually no 1,3,5-trinitrobenzene is formed under standard nitrating conditions. quora.com

Consequently, TNB is synthesized through indirect routes. The most common and well-established method involves the oxidation of 2,4,6-trinitrotoluene (B92697) (TNT), followed by decarboxylation of the resulting acid. chemistrysteps.comresearchgate.net

The process can be summarized in two main steps:

Oxidation of TNT: 2,4,6-trinitrotoluene is oxidized to 2,4,6-trinitrobenzoic acid (TNBA). chemistrysteps.com This oxidation is typically carried out using a strong oxidizing agent, such as potassium dichromate or sodium dichromate in concentrated sulfuric acid. orgsyn.org Nitric acid has also been used as the oxidant under high temperature and pressure. wikipedia.org

Decarboxylation of TNBA: The 2,4,6-trinitrobenzoic acid intermediate is then heated, often in an aqueous solution, to induce decarboxylation, which releases carbon dioxide and yields 1,3,5-trinitrobenzene. chemistrysteps.comorgsyn.org The reaction's completion can be monitored by checking for the absence of precipitate upon adding sulfuric acid to the filtrate. orgsyn.org

Another reported, though less common, synthetic route involves a two-step process starting from phloroglucinol (B13840). chemguide.co.uk This method proceeds by converting phloroglucinol to its trioxime with hydroxylamine (B1172632), followed by oxidation of the trioxime with 90% nitric acid to yield TNB. chemguide.co.uk

Table 3: Indirect Synthesis of 1,3,5-Trinitrobenzene from TNT

Step Reactant Reagents Intermediate/Product Ref
1. Oxidation 2,4,6-Trinitrotoluene (TNT) Na₂Cr₂O₇ or K₂Cr₂O₇ in conc. H₂SO₄ 2,4,6-Trinitrobenzoic acid (TNBA) orgsyn.org,
2. Decarboxylation 2,4,6-Trinitrobenzoic acid (TNBA) Heat in aqueous solution (e.g., with acetic acid) 1,3,5-Trinitrobenzene (TNB) chemistrysteps.com, orgsyn.org

Derivatization from Trinitrobenzoic Acid and Trinitrobenzaldehyde

The synthesis of 1,3,5-trinitrobenzene (TNB) can be effectively achieved through the derivatization of closely related compounds such as 2,4,6-trinitrobenzoic acid and 2,4,6-trinitrobenzaldehyde.

2,4,6-Trinitrobenzaldehyde also serves as a precursor to TNB. Treatment of the aldehyde with alcoholic ammonia (B1221849) has been reported to furnish a quantitative yield of 1,3,5-trinitrobenzene. osti.gov

Table 1: Synthesis of 1,3,5-Trinitrobenzene from Precursors

Precursor Reagents/Conditions Product Yield
2,4,6-Trinitrobenzoic Acid Heating in water/alcohol 1,3,5-Trinitrobenzene -
2,4,6-Trinitrobenzoic Acid (from TNT) 1. Na₂Cr₂O₇, H₂SO₄; 2. Heating in aq. acetic acid 1,3,5-Trinitrobenzene 43-46% (from TNT)

Vicarious Nucleophilic Substitution (VNS) for Aminated Derivatives

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the amination of electron-deficient aromatic compounds, providing a direct route to introduce amino groups by replacing hydrogen atoms. organic-chemistry.org This methodology has been successfully applied to the synthesis of the highly sought-after insensitive high explosive, 1,3,5-triamino-2,4,6-trinitrobenzene (TATB). unt.eduosti.gov

The VNS approach to TATB often starts with picramide (2,4,6-trinitroaniline). osti.gov In this reaction, picramide is treated with a nucleophilic aminating reagent that contains a leaving group on the nitrogen atom. organic-chemistry.org The reaction proceeds through the formation of a Meisenheimer-type intermediate, followed by a base-induced β-elimination of the leaving group to restore aromaticity and yield the aminated product. organic-chemistry.org

Several aminating agents have been developed for this purpose. An early, highly effective reagent is 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI). osti.gov The reaction of picramide with TMHI in the presence of a strong base like sodium methoxide (B1231860) in dimethyl sulfoxide (DMSO) proceeds at room temperature and is typically complete within three hours, affording TATB in 80-90% yield. osti.gov

More cost-effective and practical aminating agents have also been explored. Hydroxylamine and its salts, such as hydroxylamine hydrochloride, have proven to be inexpensive and effective reagents for the VNS synthesis of TATB from picramide. unt.eduosti.govosti.gov The reaction conditions using hydroxylamine typically involve a base such as sodium ethoxide in DMSO, with temperatures around 65°C for 6-12 hours, resulting in satisfactory yields of TATB with approximately 97% purity. osti.gov Other reagents like 4-amino-1,2,4-triazole (B31798) have also been utilized in VNS aminations. osti.gov VNS reactions are commonly performed in dipolar aprotic solvents like DMSO, DMF, or NMP. osti.gov

Table 2: VNS Synthesis of TATB from Picramide

Aminating Reagent Base Solvent Temperature Time Yield
1,1,1-Trimethylhydrazinium Iodide (TMHI) Sodium Methoxide DMSO Room Temp. < 3 hours 80-90%

Nucleophilic Amination of Alkoxy-Trinitrobenzene Compounds

The nucleophilic aromatic substitution (SNAr) of alkoxy groups provides another significant route to aminated trinitrobenzene derivatives, particularly TATB. In this method, the hydrogen atoms of a precursor like phloroglucinol are first protected or replaced by alkyl groups, which are then substituted by amino groups.

The synthesis begins with a 1,3,5-trialkoxy-2,4,6-trinitrobenzene intermediate, such as 1,3,5-trimethoxy-2,4,6-trinitrobenzene (TMTB) or 1,3,5-triethoxy-2,4,6-trinitrobenzene (TETNB). researchgate.netresearchgate.net These precursors are synthesized from 1,3,5-trihydroxy-2,4,6-trinitrobenzene (trinitrophloroglucinol). researchgate.net

The crucial step is the ammonolysis of the trialkoxy intermediate. osti.gov This involves reacting the compound with ammonia, which acts as the nucleophile, displacing the alkoxy groups to form the three amino groups of TATB. google.com The amination is believed to occur in a stepwise manner, where the alkoxy groups are sequentially replaced. google.com The reaction can be carried out using either gaseous or liquid ammonia. google.com For example, 1,3,5-trimethoxy-2,4,6-trinitrobenzene can be ammonolyzed using a 1.6-fold excess of ammonia in ether, with warming from -78°C to 70°C, to give TATB in 97% yield. osti.gov The use of phase transfer catalysts has also been investigated to facilitate the amination of 1,3,5-trialkoxy-2,4,6-trinitrobenzene with aqueous ammonia under milder conditions. researchgate.netresearchgate.net

Synthesis via Trinitrophloroglucinol (B1230728)

A key and increasingly favored "greener" synthetic pathway to 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) originates from the precursor 1,3,5-trihydroxybenzene, also known as phloroglucinol. wikipedia.orgimemg.org This route avoids the use of halogenated compounds, which are common in other industrial syntheses of TATB. researchgate.net

The multi-step process can be summarized as follows:

Nitration: Phloroglucinol is first nitrated to form 1,3,5-trihydroxy-2,4,6-trinitrobenzene, commonly known as trinitrophloroglucinol (TNP). google.comgoogle.com This nitration can be achieved using a mixture of nitric acid and sulfuric acid at low temperatures (0-8°C). google.com Another method involves using a stoichiometric quantity of potassium nitrate (B79036) in sulfuric acid at room temperature, which can yield TNP in 93% purity. osti.govgoogle.com

Alkoxylation: The hydroxyl groups of TNP are then converted to alkoxy groups to create a more suitable substrate for amination. For instance, TNP can be reacted with diazomethane (B1218177) to produce 1,3,5-trimethoxy-2,4,6-trinitrobenzene (TMTB) in quantitative yield. osti.gov Alternatively, reacting TNP with a trialkyl orthoformate yields the corresponding 1,3,5-trialkoxy-2,4,6-trinitrobenzene. google.comgoogle.com

Amination: The final step is the nucleophilic amination of the 1,3,5-trialkoxy-2,4,6-trinitrobenzene intermediate, as described in the preceding section. This ammonolysis step replaces the three alkoxy groups with amino groups to yield the final TATB product. researchgate.netosti.gov

Table 3: Synthesis of TATB via Trinitrophloroglucinol

Step Starting Material Reagents/Conditions Intermediate/Product Yield
1. Nitration Phloroglucinol KNO₃, H₂SO₄, Room Temp. Trinitrophloroglucinol (TNP) 93%
2. Alkoxylation Trinitrophloroglucinol (TNP) Diazomethane 1,3,5-Trimethoxy-2,4,6-trinitrobenzene (TMTB) 100%

Mechanistic Investigations of Chemical Transformations

Dibenzothiophene (B1670422): Reaction Dynamics and Pathways

The thermal decomposition of dibenzothiophene (DBT), a notably stable organosulfur compound found in heavy petroleum fractions, has been a subject of significant research to understand its persistence and to develop more effective removal technologies. acs.orgacs.org Studies utilizing density functional theory (DFT) have elucidated that the pyrolysis of DBT can be initiated through two primary mechanisms: hydrogen migration (H-migration) or the rupture of a sulfur-carbon (S–C) bond. acs.orgresearchgate.net The energy barrier for the initial S–C bond cleavage is approximately 78.92 kcal/mol, while the energy barriers for various H-migration steps average around 92.64 kcal/mol. acs.org Despite the higher average, the lowest energy barrier among all initial steps is for a specific S–C bond rupture process, at 83.18 kcal/mol. acs.org

Once initiated, the pyrolysis proceeds through three main reaction pathways. acs.orgacs.org Two of these dominant pathways involve the formation and subsequent pyrolysis of thiol intermediates. acs.orgresearchgate.net Another significant pathway proceeds through the direct dissociation of a DBT carbene intermediate. acs.orgresearchgate.net The primary products resulting from these complex reactions include sulfur-free atoms, 2-ethynyl-benzothiophene, 3-ethynyl-benzothiophene, ethyne, biphenylene, and 1,8-dihydrocyclopentaindene, along with some benzothiophene (B83047) and SH radicals. acs.orgresearchgate.net The initial step in the pyrolysis of DBT has a significantly higher energy barrier (approximately 17 kcal/mol higher) compared to that of benzothiophene or thiophene (B33073), which explains its greater thermal stability and the more intense conditions required for its decomposition. acs.orgresearchgate.net

Table 1: Key Energy Barriers in the Initial Steps of Dibenzothiophene Pyrolysis

Initial Reaction Step Energy Barrier (kcal/mol)
S1–C2 Bond Rupture78.92
DBT to BIM3 (S–C rupture)83.18
Average for H-migration92.64
DBT to C34 (H-migration)85.85
DBT to C65 (H-migration)86.21
DBT to C67 (H-migration)94.57
DBT to C32 (H-migration)94.58

Data sourced from DFT calculations. acs.org

Hydrodesulfurization (HDS) is the principal industrial process for removing sulfur from petroleum feedstocks. For dibenzothiophene, the reaction proceeds via two major competing pathways: the direct desulfurization (DDS) route and the hydrogenation (HYD) route. researchgate.netnih.govresearchgate.net

The two primary pathways for the hydrodesulfurization of dibenzothiophene (DBT) are direct desulfurization (DDS) and hydrogenation (HYD). researchgate.netnih.gov The DDS pathway involves the direct hydrogenolysis of the carbon-sulfur bonds, leading to the formation of biphenyl (B1667301) (BP). nih.govresearchgate.net In contrast, the HYD pathway first involves the hydrogenation of one of the aromatic rings of DBT to form tetrahydrodibenzothiophene (B100517) (THDBT) or hexahydrodibenzothiophene (HHDBT). researchgate.netnih.gov Subsequently, the C–S bond is broken, ultimately yielding cyclohexylbenzene (B7769038) (CHB) or bicyclohexyl (B1666981) (BCH). researchgate.netresearchgate.netresearchgate.net

Theoretical calculations have shown that the HYD route is generally more exergonic than the DDS route. researchgate.net The preferred pathway is highly dependent on the catalyst used. For instance, non-promoted MoS₂ catalysts tend to favor the HYD pathway for DBT. researchgate.net Conversely, cobalt or nickel-promoted MoS₂ (CoMoS or NiMoS) catalysts predominantly facilitate the DDS pathway. researchgate.net However, for sterically hindered molecules like 4,6-dimethyldibenzothiophene (B75733), the HYD pathway is preferred on both promoted and unpromoted catalysts. researchgate.net High partial pressures of H₂S can inhibit the DDS pathway, thereby favoring the HYD route. nih.gov

Table 2: Comparison of DDS and HYD Pathways for Dibenzothiophene HDS

Characteristic Direct Desulfurization (DDS) Hydrogenation (HYD)
Primary Product Biphenyl (BP)Cyclohexylbenzene (CHB)
Initial Step C–S bond hydrogenolysisHydrogenation of an aromatic ring
Intermediate(s) -Tetrahydrodibenzothiophene (THDBT), Hexahydrodibenzothiophene (HHDBT)
Favored by Catalyst Co(Ni)MoS phasesNon-promoted MoS₂
Thermodynamics Less exergonicMore exergonic

This table summarizes the key differences between the two main HDS reaction pathways for DBT. researchgate.netnih.govresearchgate.netresearchgate.netnih.gov

The presence and position of alkyl substituents on the dibenzothiophene molecule significantly influence its reactivity in HDS. Alkyl groups, particularly those at the 4- and 6-positions (e.g., 4,6-dimethyldibenzothiophene, 4,6-DMDBT), create steric hindrance. researchgate.net This hindrance impedes the direct interaction of the sulfur atom with the active sites of the catalyst, which is necessary for the DDS pathway. researchgate.net Consequently, these sterically hindered compounds are highly refractory towards the DDS route. researchgate.net

The mechanism of HDS is intricately linked to the structure of the catalyst's active sites. It is generally accepted that HDS reactions occur at the edges of MoS₂ (or WS₂) crystallites in commercial catalysts. nih.gov The specific sites for each pathway differ; direct desulfurization is thought to occur on the metal edges of Co-MoS₂ catalysts, while hydrogenation takes place at "brim sites" near the edges of the MoS₂ plane. researchgate.net

Oxidative desulfurization (ODS) presents an alternative to HDS, operating under milder conditions of temperature and pressure without the need for high-pressure hydrogen. nih.govhnu.edu.cn The fundamental principle of ODS involves two main steps: the oxidation of the sulfur-containing compounds, followed by their removal via extraction or adsorption. nih.gov

In the context of dibenzothiophene, the ODS process selectively oxidizes the sulfur atom to form dibenzothiophene-sulfoxide (DBTO) and subsequently dibenzothiophene-sulfone (DBTO₂). researchgate.netacs.org This oxidation significantly increases the polarity of the molecule, facilitating its separation from the non-polar hydrocarbon matrix (fuel) using a polar solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net

Table 3: Reactivity of Different Sulfur Compounds in Oxidative Desulfurization

Sulfur Compound Electron Density on Sulfur Atom *Relative Catalytic Activity
Thiophene (TH)5.696Lowest
Benzothiophene (BT)5.739Low
Dibenzothiophene (DBT)5.758High
4,6-dimethyldibenzothiophene (4,6-DMDBT)5.760Highest

*Higher electron density correlates with higher catalytic activity in ODS. nih.gov

Oxidative Desulfurization (ODS) Mechanisms and Catalytic Cycles

Formation of Sulfoxides and Sulfones

The oxidation of dibenzothiophene proceeds sequentially, first to the corresponding sulfoxide (B87167) and then to the sulfone. researchgate.net This process is a cornerstone of oxidative desulfurization (ODS) strategies, which aim to remove sulfur-containing compounds from fuels by converting them into more polar derivatives that can be easily extracted. The conversion of sulfur compounds into high-polarity sulfoxides and sulfones is key to enhancing their removal efficiency. nih.gov While hydrodesulfurization (HDS) is a common method, it is less effective for removing planar sulfur compounds like dibenzothiophene, necessitating alternative approaches like ODS that operate under milder conditions. nih.gov

Role of Oxidants and Catalytic Systems

Various oxidants and catalytic systems have been developed to facilitate the efficient conversion of dibenzothiophene. Hydrogen peroxide is often a favored oxidizing agent due to its selectivity and environmental compatibility. nih.gov The efficacy of the oxidation is significantly enhanced by catalysts.

Metal-organic frameworks (MOFs), such as UiO-66-NH2, have demonstrated strong catalytic performance in the oxidative desulfurization of DBT. nih.gov Other effective systems include polyoxometalates, which can act as both a catalyst and a surfactant in emulsion catalysis systems using molecular oxygen as the oxidant. researchgate.net Titania-based materials, including titanium oxide nanotubes, and tungsten-based catalysts supported on carbon nanotubes have also been proven to be highly active for the oxidation of DBT. wikipedia.org The choice of catalyst and oxidant directly influences reaction efficiency, with factors like temperature and catalyst-to-sulfur ratio being critical for optimization. nih.gov

Table 1: Performance of Various Catalytic Systems in the Oxidation of Dibenzothiophene (DBT)
Catalyst SystemOxidantKey FindingsReference
UiO-66-NH2 (MOF)Hydrogen Peroxide (H2O2)Achieved 89.7% DBT removal under optimized conditions (72.6 °C). Temperature was the most significant factor. nih.gov
Polyoxometalate [C18H37N(CH3)3]5[PV2Mo10O40]Molecular Oxygen (O2)Acts as both a surfactant and catalyst in an emulsion system for oxidizing DBT to sulfoxide and sulfone. researchgate.net
Titanium Oxide Nanotubes (TiN)Hydrogen Peroxide (H2O2)Demonstrated the best catalytic performance among tested titania-based materials.
Tungsten-based Carbon Nanotubes (W/CNT)Hydrogen Peroxide (H2O2)Highly effective heterogeneous catalyst; reaction follows Langmuir–Hinshelwood kinetics. wikipedia.org
ZnO–CuInS2–ZnS/CQDNot specified (likely O2/H2O2)Removed up to 98.32% of DBT after 120 minutes under visible light.

Photochemical Transformation and Environmental Degradation Pathways

Dibenzothiophene and its derivatives are subject to various photochemical transformations, which are crucial for understanding their environmental fate. As polycyclic aromatic sulfur heterocycles (PASHs), they are known environmental pollutants that absorb UVA and UVB radiation, leading to the formation of potentially toxic products. nih.govnih.gov

Photoinduced Thia-Baeyer-Villiger Oxidation

A notable photochemical reaction is the thia-Baeyer-Villiger oxidation. This process has been considered challenging because the oxidation of sulfoxides typically leads exclusively to sulfones. researchgate.net However, research has demonstrated a photoinduced thia-Baeyer-Villiger-type oxidation of dibenzothiophene derivatives. researchgate.net When exposed to an iron porphyrin catalyst and t-BuOOH under UV irradiation, DBT derivatives can be converted into sulfinic esters with yields as high as 87%. researchgate.net This reaction provides a mild method for the selective functionalization of sulfur compounds and mimics the catabolic pathway of DBT found in some bacteria. researchgate.net The mechanism is proposed to proceed via a radical cation pathway. researchgate.net

Photolysis Products and Mechanisms in Aquatic Systems

In aqueous environments, the photolysis of dibenzothiophene and its oxidized derivatives leads to a range of products. UV irradiation of DBT in artificial seawater has been shown to produce dibenzothiophene sulfoxide and hydroxylated benzothiophenes. researchgate.net

The photolysis of water-soluble dibenzothiophene S-oxide derivatives in aqueous media results in photodeoxygenation, yielding the parent dibenzothiophene and atomic oxygen (O(3P)). nih.gov This process occurs with significantly higher quantum yields in water compared to organic solvents. The mechanism of this deoxygenation is pH-sensitive. Under basic conditions, a photoinduced electron transfer is thermodynamically feasible, while at neutral and acidic pH, a direct S-O bond scission mechanism is suspected.

Excited State Dynamics and Relaxation Mechanisms

Understanding the excited state dynamics of dibenzothiophene derivatives is key to predicting their photochemical behavior. nih.govnih.gov Upon excitation with UV light (e.g., 320 nm), these molecules are promoted to their lowest-energy singlet state (S1). nih.gov This state is short-lived, with relaxation lifetimes in the picosecond range (4-13 ps), depending on the solvent. nih.gov

The primary relaxation pathway for the S1 state is a highly efficient intersystem crossing (ISC) to the triplet state (T1), with triplet yields around 98%. nih.gov Fluorescence yields are correspondingly low, typically between 1.2% and 1.6%. nih.gov The triplet state has a much longer lifetime, ranging from 820 to 900 ps. nih.gov These dynamics are crucial as the long-lived triplet state is often the precursor to photochemical reactions.

Table 2: Photophysical Properties of Dibenzothiophene (DBT) Derivatives
PropertyValueDescriptionReference
S1 State Lifetime~4 ps (in acetonitrile) to ~13 ps (in cyclohexane)The lifetime of the lowest excited singlet state after initial excitation. nih.gov
T1 State Lifetime (ISC)820 ± 50 to 900 ± 30 psThe lifetime for the population of the triplet state via intersystem crossing from the S1 state. nih.gov
Fluorescence Quantum Yield (ΦF)1.2% to 1.6%The fraction of excited molecules that relax by emitting a photon (fluorescence). nih.gov
Triplet Quantum Yield (ΦT)ca. 98%The fraction of excited molecules that form a triplet state via intersystem crossing. nih.gov
Photochemistry of Sulfur-Nitrogen Containing Derivatives

The introduction of a nitrogen atom, as in N-phenyl dibenzothiophene sulfoximine (B86345), alters the photochemical reactivity. This compound's structure resembles a combination of dibenzothiophene S-oxide and N-phenyl iminodibenzothiophene. Upon UV-A irradiation, N-phenyl dibenzothiophene sulfoximine undergoes photocleavage of the S-N bond. This cleavage releases a singlet phenyl nitrene intermediate, which can then react with nucleophiles or undergo further transformations. In the absence of a trapping agent, the formation of azobenzene (B91143) is observed, indicating the presence of triplet phenyl nitrene as well.

Biodegradation Mechanisms and Biotransformation Pathways of Dibenzothiophene

The microbial degradation of dibenzothiophene (DBT), a model sulfur-containing heterocyclic compound found in fossil fuels, proceeds through several distinct metabolic pathways. These pathways are broadly categorized based on whether they target the carbon skeleton or selectively remove the sulfur atom.

Two primary pathways have been extensively studied: the sulfur-specific "4S" pathway and the carbon-destructive "Kodama" pathway.

The 4S pathway is a biodesulfurization process that selectively cleaves the carbon-sulfur bonds without degrading the carbon structure of the molecule. This pathway is of significant interest for industrial applications like the deep desulfurization of fossil fuels, as it preserves the fuel's calorific value. The 4S pathway involves a sequence of enzymatic oxidations of the sulfur atom. Several microbial strains, including those from the genera Rhodococcus, Bacillus, and Stenotrophomonas, are known to utilize this pathway. For instance, Stenotrophomonas sp. NISOC-04 has been shown to biodegrade DBT in a C–S targeted manner, with 2-hydroxybiphenyl identified as the final product. acs.org The degradation process involves the sequential conversion of DBT to dibenzothiophene-5-oxide (DBTO), then to dibenzothiophene-5,5-dioxide (DBTO2), followed by 2-hydroxybiphenyl-2'-sulfonate, and finally to 2-hydroxybiphenyl (HBP) with the release of sulfite.

In contrast, the Kodama pathway results in the cleavage of one of the benzene (B151609) rings of the DBT molecule, leading to its complete mineralization. This pathway does not result in desulfurization in its initial steps. Various bacteria, including Pseudomonas species, metabolize DBT through this route, often producing colored, water-soluble intermediates. nih.gov The process is initiated by a dioxygenase enzyme attacking the aromatic ring, similar to the degradation of naphthalene. nih.govresearcher.life Key intermediates identified in this pathway include 3-hydroxy-2-formyl-benzothiophene. nih.gov Further metabolism can lead to the formation of disulfides, such as 2,2′-dithiosalicylic acid, through the oxidation of mercapto-intermediates. rsc.org

Some microorganisms exhibit versatility in their degradation of DBT. For example, Rhizobium meliloti Orange 1, isolated from oil refinery sediments, can utilize DBT as its sole source of carbon and energy. nih.gov It produces intermediates such as 3-hydroxy-2-formyl-benzothiophene and dibenzothiophene-5-oxide, suggesting it metabolizes DBT via oxidative cleavage of the aromatic ring. nih.gov Fungi, such as Cunninghamella elegans, have also been observed to biotransform DBT, primarily through S-oxidation catalyzed by cytochrome P450 monooxygenase, yielding DBT sulfoxide and DBT sulfone. cambridge.org

PathwayPrimary MechanismKey IntermediatesEnd ProductsRepresentative Microorganisms
4S Pathway Selective C-S bond cleavageDibenzothiophene-5-oxide (DBTO), Dibenzothiophene-5,5-dioxide (DBTO2)2-Hydroxybiphenyl (HBP), SulfateRhodococcus sp., Stenotrophomonas sp.
Kodama Pathway Aromatic ring cleavage3-Hydroxy-2-formyl-benzothiophene, 2-mercaptophenylglyoxylateBenzoic acid, CO2Pseudomonas sp., Rhizobium meliloti
Fungal S-Oxidation Oxidation of sulfur heteroatomDibenzothiophene sulfoxideDibenzothiophene sulfoneCunninghamella elegans

Aqueous-Phase Oxidation and Secondary Organic Aerosol Formation

Dibenzothiophene, as an intermediate-volatility organic compound (IVOC), is a recognized precursor to the formation of secondary organic aerosols (SOA) through atmospheric oxidation. While gas-phase reactions are a major route for SOA formation, recent studies have highlighted the significance of aqueous-phase oxidation in atmospheric water droplets (e.g., fog, clouds, and aqueous aerosols). nih.gov

The aqueous-phase oxidation of DBT can be initiated by several oxidants, most notably the hydroxyl radical (•OH) and triplet excited states of organic chromophores (³C*). nih.gov Research has demonstrated that •OH-mediated photochemical oxidation of DBT is a significant pathway for producing aqueous SOA (aqSOA). nih.gov In laboratory studies, this process resulted in an aqSOA mass yield of approximately 32%. nih.gov Dark oxidation of DBT in the aqueous phase is also possible, albeit with a lower SOA yield of around 15%. nih.gov

The degradation of DBT in the aqueous phase follows pseudo-first-order kinetics, with the rate depending on the specific oxidative conditions.

Oxidation ConditionPseudo-First-Order Rate Constant (min⁻¹)Half-life (min)
•OH-mediated photo-oxidation2.03 x 10⁻³342
³C*-initiated photo-oxidation1.04 x 10⁻³668

Table adapted from Yu et al. (2021). nih.gov

During the •OH-mediated photo-oxidation, a continuous and significant increase in the oxidation degree of the resulting SOA is observed. nih.gov This suggests a multi-generational aging process, where initially formed, less oxygenated products are transformed into highly oxygenated compounds over time. nih.gov This chemical evolution also affects the optical properties of the aerosol, with •OH-initiated reactions producing species with a relatively large light-absorbing ability, contributing to the formation of brown carbon (BrC). nih.gov

The photochemical processes involving DBT derivatives in aqueous media can also lead to deoxygenation reactions. For instance, the photolysis of dibenzothiophene S-oxide (DBTO) derivatives in water results in the cleavage of the S-O bond, yielding DBT and an oxygen atom. acs.orgresearcher.life This highlights the complex array of photochemical transformations that sulfur-containing aromatic compounds can undergo in the atmospheric aqueous phase.

1,3,5-Trinitrobenzene (B165232): Reactivity and Decomposition Pathways

1,3,5-Trinitrobenzene (TNB) is a highly explosive nitroaromatic compound. Its reactivity is dominated by the three electron-withdrawing nitro groups, which render the aromatic ring electron-deficient and susceptible to decomposition upon initiation by heat or shock.

Thermal Decomposition Mechanisms and Initial Bond Dissociation

The primary and most recognized initial step in the thermal decomposition of TNB is the homolytic cleavage of a carbon-nitro (C–NO₂) bond. This bond scission is an endothermic process that results in the formation of a phenyl radical and nitrogen dioxide (NO₂). The C–NO₂ bond is typically the weakest bond in the molecule and its dissociation often represents the rate-determining step in the decomposition sequence at higher temperatures.

Following the initial C–NO₂ bond cleavage, a complex series of secondary reactions occurs. The highly reactive NO₂ and phenyl radicals can react with other TNB molecules or with each other, leading to the formation of a variety of intermediate species. While the specific intermediates for TNB are not as extensively documented as for other explosives like TNT or TATB, the general mechanism for nitroaromatic decomposition suggests that subsequent reactions would involve hydrogen abstraction, radical addition, and polymerization, ultimately leading to the formation of gaseous products such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and water (H₂O), along with solid carbonaceous residues. When heated to decomposition, TNB is known to emit toxic fumes of nitrogen oxides as it explodes.

The kinetics of the initial C–NO₂ bond homolysis in 1,3,5-Trinitrobenzene has been studied. The rate constant for this unimolecular dissociation has been reported with a high pre-exponential factor and a significant activation energy, characteristic of a simple bond fission reaction.

The rate constant (k) for the C–NO₂ homolysis is given by the Arrhenius equation: k = 10¹⁷.² exp(-67300/RT) sec⁻¹

Here, the activation energy is 67.3 kcal/mol. This high activation energy confirms that a substantial amount of thermal energy is required to initiate the decomposition of the TNB molecule, which is consistent with its character as a secondary explosive that requires a significant stimulus to detonate.

Shock-Induced Chemical Reactions and Ignition Mechanisms

When subjected to a strong shock wave, such as from an impact or a detonator, 1,3,5-Trinitrobenzene undergoes rapid decomposition, leading to detonation. The mechanism of shock-induced decomposition differs from thermal decomposition due to the extremely rapid compression and heating, which can generate temperatures and pressures far exceeding those in slow thermal processes.

The primary hazard associated with TNB is the blast from an instantaneous explosion. The dry compound is easily ignited and burns vigorously. While specific, detailed studies on the shock-induced reaction pathways and ignition mechanisms of TNB are less prevalent in the literature compared to compounds like TATB or RDX, general principles of shock chemistry in nitroaromatics apply.

Under shock loading, the initial chemical reactions are believed to be initiated at "hot spots" within the material. The extreme pressure and temperature conditions generated by the shock wave are sufficient to overcome the activation energy for bond dissociation. Similar to thermal decomposition, the C–NO₂ bond scission is a likely primary initiation step. However, the high-pressure environment can favor different reaction pathways compared to low-pressure thermal decomposition. The confinement under shock conditions promotes intermolecular reactions, accelerating the decomposition rate and the release of energy. The rapid formation of gaseous products in a confined volume builds up pressure, sustaining the shock wave and leading to a self-propagating detonation.

The ignition of TNB is highly dependent on its physical state. While the wetted material may require some effort to ignite, the dry material is highly sensitive to heat and shock and can detonate when heated rapidly. The combustion process produces toxic oxides of nitrogen.

Photolytic Decomposition and Photoproduct Identification

The photolytic behavior of the dibenzothiophene;1,3,5-trinitrobenzene cocrystal is intrinsically linked to its nature as a charge-transfer (CT) complex. In such complexes, the electron-rich dibenzothiophene (DBT) acts as the donor and the electron-deficient 1,3,5-trinitrobenzene (TNB) serves as the acceptor. The absorption of light by the CT complex can lead to the formation of an excited state, which can then undergo various chemical transformations.

While specific studies on the photolytic decomposition of the DBT-TNB cocrystal are not extensively documented, the photochemistry of related electron donor-acceptor (EDA) complexes provides significant insights. The irradiation of EDA complexes can lead to the formation of radical ions through single-electron transfer (SET) from the donor to the acceptor. In this case, the process would involve the formation of the dibenzothiophene radical cation (DBT•+) and the 1,3,5-trinitrobenzene radical anion (TNB•-).

The subsequent fate of these radical ions determines the final photoproducts. Potential reaction pathways include:

Back Electron Transfer: The radical ions can revert to the ground state neutral molecules through back electron transfer, which may be accompanied by the emission of light (fluorescence or phosphorescence).

Solvent Cage Escape and Subsequent Reactions: If the radical ions escape the initial solvent cage, they can react with the solvent or other species present in the solution. For instance, the TNB radical anion is a known intermediate in various reduction reactions.

Fragmentation: Either of the radical ions could undergo fragmentation. For example, nitroaromatic radical anions can lose a nitrite (B80452) ion.

Dimerization or Polymerization: The radical species could potentially dimerize or polymerize.

Identifying the exact photoproducts would necessitate experimental studies using techniques such as gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy on the irradiated cocrystal solution.

Potential Photochemical Process Description Anticipated Intermediates/Products
Charge-Transfer ExcitationAbsorption of a photon promotes an electron from DBT to TNB.[DBTδ+...TNBδ-]* excited state
Single-Electron Transfer (SET)Formation of a radical ion pair.DBT•+ and TNB•-
Ion Pair DissociationSeparation of the radical ions.Free DBT•+ and TNB•-
Subsequent ReactionsReactions of the free radical ions.Products of oxidation (from DBT•+) and reduction/fragmentation (from TNB•-)

Nucleophilic Aromatic Substitution (SNAr) and Meisenheimer Complex Formation

The 1,3,5-trinitrobenzene moiety of the cocrystal is a highly activated substrate for nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the three nitro groups significantly reduces the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.

While dibenzothiophene itself is not a potent nucleophile for direct SNAr on TNB, its derivatives or related sulfur nucleophiles can participate in such reactions. The generally accepted mechanism for SNAr reactions on nitro-activated aromatic rings proceeds through the formation of a stable anionic intermediate known as a Meisenheimer complex . wikipedia.org

In a hypothetical reaction between TNB and a sulfur nucleophile (Nu-S-R), the nucleophile would attack one of the carbon atoms of the TNB ring, leading to the formation of a resonance-stabilized Meisenheimer adduct. The negative charge in this complex is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the nitro groups.

The formation of Meisenheimer complexes is often characterized by the appearance of intense colors. wikipedia.org Stable Meisenheimer complexes have been isolated and characterized in reactions of TNB with various nucleophiles. wikipedia.org

For the DBT-TNB system, while a direct SNAr with DBT as the nucleophile is unlikely under normal conditions, the principles of Meisenheimer complex formation are central to understanding the reactivity of the TNB component with any potential nucleophiles present in its environment.

Step Description Intermediate/Product
1. Nucleophilic Attack A nucleophile attacks an unsubstituted carbon of the TNB ring.Formation of a Meisenheimer complex.
2. Leaving Group Departure (if applicable) In a substitution reaction, a leaving group would be expelled to restore aromaticity. For TNB, this step is not part of Meisenheimer complex formation but would follow if a suitable leaving group were present on the ring.Substituted trinitrobenzene derivative.

Electrochemical Reduction and Transformation Pathways

The electrochemical behavior of the this compound cocrystal will be a composite of the redox properties of its individual components.

1,3,5-Trinitrobenzene (TNB): TNB is a well-studied electroactive compound that undergoes facile reduction. The three nitro groups are strong electron-withdrawing groups, which lower the energy of the lowest unoccupied molecular orbital (LUMO), making the molecule easy to reduce. The electrochemical reduction of TNB typically proceeds in a stepwise manner, with the sequential reduction of the nitro groups. The first reduction step, corresponding to the formation of the radical anion (TNB•-), is generally reversible and occurs at a relatively mild potential. Subsequent reduction steps can lead to the formation of dinitroaniline, diaminonitrobenzene, and ultimately 1,3,5-triaminobenzene, depending on the electrode potential, pH, and solvent system.

Dibenzothiophene (DBT): Dibenzothiophene is electrochemically active at more negative potentials compared to TNB. It can be reduced, typically involving the cleavage of a carbon-sulfur bond.

Component Electrochemical Process Typical Products/Intermediates
1,3,5-Trinitrobenzene Stepwise reduction of nitro groupsTNB•- (radical anion), dinitroaniline derivatives, 1,3,5-triaminobenzene
Dibenzothiophene Reduction at more negative potentialsC-S bond cleavage products

Transition-Metal-Catalyzed Denitrative Coupling Reactions

The nitro groups of 1,3,5-trinitrobenzene can be utilized as leaving groups in transition-metal-catalyzed cross-coupling reactions, a process known as denitrative coupling. This methodology has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, using readily available nitroaromatic compounds as alternatives to aryl halides. researchgate.net

While specific examples of denitrative coupling involving the this compound cocrystal are not prevalent in the literature, the general principles can be applied. In a hypothetical cross-coupling reaction, a transition metal catalyst, typically based on palladium, nickel, or copper, would facilitate the reaction between the TNB moiety and a suitable coupling partner. Dibenzothiophene or its derivatives could potentially serve as the coupling partner, for instance, after conversion to an organometallic reagent (e.g., a boronic acid or an organozinc reagent).

The catalytic cycle for such a reaction would generally involve:

Oxidative Addition: The low-valent transition metal catalyst inserts into the C-NO2 bond of TNB.

Transmetalation: The organometallic coupling partner transfers its organic group to the metal center.

Reductive Elimination: The two coupled organic fragments are eliminated from the metal center, forming the new C-C or C-heteroatom bond and regenerating the active catalyst.

The efficiency and selectivity of such reactions are highly dependent on the choice of catalyst, ligands, base, and reaction conditions.

Catalyst System Typical Coupling Partners Potential Product Type
Palladium-basedArylboronic acids, organozinc reagentsBiaryls, aryl-heteroaryl compounds
Nickel-basedGrignard reagents, organosilicon reagentsAlkylated/arylated arenes
Copper-basedThiols, phenols, aminesDiaryl ethers, thioethers, anilines

Computational Chemistry and Theoretical Modeling

Quantum Mechanical (QM) and Density Functional Theory (DFT) Applications

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular interactions within the dibenzothiophene-1,3,5-trinitrobenzene complex. These methods allow for a detailed exploration of the complex's electronic and structural properties.

Elucidation of Reaction Pathways, Transition States, and Energy Landscapes

While specific studies detailing the complete reaction pathways, transition states, and energy landscapes for the formation of the dibenzothiophene-1,3,5-trinitrobenzene charge-transfer complex are not extensively documented, computational approaches can be employed to model these aspects. Theoretical calculations can map out the potential energy surface of the interaction between a DBT molecule and a TNB molecule. This would involve identifying the most energetically favorable orientations for complex formation and calculating the energy barriers for association and dissociation. The formation of such charge-transfer complexes is generally a rapid and reversible process.

In the context of related nitroaromatic compounds, hydride-induced Meisenheimer complex formation has been studied, revealing that the efficiency of complex formation is consistent with the compound's activity. nih.gov For instance, some nitroaromatic compounds react slowly and incompletely, while others exhibit instantaneous and quantitative formation of Meisenheimer complexes. nih.gov Such studies provide a framework for understanding the potential reaction dynamics between DBT and TNB.

Electronic Structure Analysis and Frontier Molecular Orbital Theory

The interaction between dibenzothiophene (B1670422) as an electron donor and 1,3,5-trinitrobenzene (B165232) as an electron acceptor is central to the formation of the charge-transfer complex. Frontier Molecular Orbital (FMO) theory is instrumental in explaining this interaction. The highest occupied molecular orbital (HOMO) of DBT interacts with the lowest unoccupied molecular orbital (LUMO) of TNB.

DFT calculations can provide detailed information about the energies and spatial distributions of these frontier orbitals. The HOMO of dibenzothiophene is a π-orbital with significant electron density localized on the sulfur atom and the aromatic rings. Conversely, the LUMO of 1,3,5-trinitrobenzene is a π*-orbital with substantial contributions from the nitro groups, which are strong electron-withdrawing groups. The energy difference between the HOMO of DBT and the LUMO of TNB is a critical parameter that influences the stability and the charge-transfer characteristics of the complex. A smaller HOMO-LUMO gap generally indicates a stronger interaction and a more significant degree of charge transfer in the ground electronic state.

Studies on similar charge-transfer complexes involving thiophene (B33073) derivatives and nitrobenzene (B124822) acceptors have shown that the formation constant of the complex is dependent on the nature of the electron acceptor and donor. lew.ro

Molecular OrbitalCompoundEnergy (eV) - Representative Values
HOMODibenzothiophene-7.5 to -8.0
LUMO1,3,5-Trinitrobenzene-3.0 to -3.5
HOMO-LUMO GapDBT-TNB Complex4.0 to 5.0

Note: The values presented in this table are representative and can vary depending on the computational method and basis set used.

Proton Affinities and Molecular Stabilities

The stability of the dibenzothiophene-1,3,5-trinitrobenzene complex can be quantified by its binding energy, which can be calculated using high-level quantum mechanical methods. The binding energy is the energy difference between the optimized complex and the sum of the energies of the individual optimized DBT and TNB molecules. These calculations would likely show that the complex is stabilized by a combination of electrostatic interactions, van der Waals forces, and charge-transfer contributions.

Excited State Characterization and Dynamics Simulations

The photophysical properties of the dibenzothiophene-1,3,5-trinitrobenzene complex are of significant interest. Upon photoexcitation, an electron can be transferred from the HOMO of DBT to the LUMO of TNB, leading to a charge-transfer excited state. Time-dependent DFT (TD-DFT) is a widely used method to calculate the vertical excitation energies and oscillator strengths of electronic transitions, providing theoretical absorption and emission spectra.

Computational studies on dibenzothiophene and its derivatives have shown that upon excitation, the lowest energy singlet state (S1) is populated, which can then undergo efficient intersystem crossing to a triplet state. chemrxiv.orgscispace.comresearchgate.net The S1 state of these compounds has been shown to relax with lifetimes in the picosecond range. chemrxiv.orgscispace.comresearchgate.net For the DBT-TNB complex, the charge-transfer excited state would likely have a significant influence on its photophysical properties, potentially leading to new absorption bands and emission characteristics compared to the individual molecules.

ParameterDibenzothiophene Derivatives
S1 Lifetime4 to 13 ps chemrxiv.orgscispace.comresearchgate.net
Intersystem Crossing Lifetime820 to 900 ps chemrxiv.orgscispace.comresearchgate.net
Fluorescence Quantum Yield1.2 to 1.6% chemrxiv.orgscispace.comresearchgate.net
Triplet Yield~98% chemrxiv.orgscispace.comresearchgate.net

This table presents data for dibenzothiophene derivatives, which can serve as a reference for understanding the potential excited state dynamics of the DBT-TNB complex.

Mechanistic Insights into Meisenheimer Complex Formation

The interaction between an electron-rich aromatic compound like dibenzothiophene and a highly electron-deficient one like 1,3,5-trinitrobenzene can potentially lead to the formation of a Meisenheimer complex. scribd.com A Meisenheimer complex is a 1:1 reaction adduct between an arene carrying electron-withdrawing groups and a nucleophile. scribd.com In this case, the dibenzothiophene would act as the nucleophile.

Quantum mechanical calculations can be employed to investigate the mechanism of Meisenheimer complex formation. This would involve locating the transition state for the nucleophilic attack of a carbon atom of DBT onto an unsubstituted carbon of the TNB ring. The calculations would also provide the activation energy for this process and the structure and stability of the resulting Meisenheimer complex. The formation of such complexes is often characterized by the development of a distinct color. scribd.com Studies on the reaction of nitroaromatic compounds with various nucleophiles have provided insights into the formation of these intermediates. nih.gov

Molecular Dynamics (MD) Simulations and Multiscale Modeling

While quantum mechanical methods are excellent for studying the detailed electronic properties of a single DBT-TNB complex, molecular dynamics simulations are better suited for exploring the behavior of a larger ensemble of these molecules, for instance, in a solution or a crystalline state.

MD simulations rely on force fields, which are sets of parameters that describe the potential energy of a system as a function of its atomic coordinates. For the DBT-TNB system, a force field would need to be developed or adapted to accurately model the intermolecular interactions, including the crucial charge-transfer component.

Once a suitable force field is available, MD simulations can be used to study various properties, such as:

The radial distribution functions between different atoms of DBT and TNB, providing insights into the local ordering and solvation structure.

The dynamics of complex formation and dissociation in a solvent.

The conformational flexibility of the complex.

The thermodynamic properties of the system, such as the free energy of binding.

Studies on crystalline 1,3,5-triamino-2,4,6-trinitrobenzene (a derivative of TNB) have utilized molecular dynamics simulations to investigate its properties as a function of pressure and temperature. researchgate.netnih.gov These studies demonstrate the utility of MD in understanding the behavior of materials containing the trinitrobenzene core.

Multiscale modeling approaches could also be applied, where a small, critical region of the system (e.g., a single DBT-TNB pair) is treated with a high-level quantum mechanical method, while the surrounding environment is modeled using a more computationally efficient classical force field. This QM/MM (Quantum Mechanics/Molecular Mechanics) approach can provide a balance between accuracy and computational cost, allowing for the study of complex phenomena in a more realistic environment.

Modeling of Shock-Induced Chemistry and Detonation Properties

Computational modeling is instrumental in understanding the chemical reactions that occur when an energetic material is subjected to a shock wave. Simulations can capture the rapid, non-equilibrium processes that lead to detonation. These models can predict key detonation properties such as detonation velocity and pressure. For the Dibenzothiophene;1,3,5-trinitrobenzene cocrystal, such studies would be crucial for assessing its potential as an energetic material and understanding its initiation mechanisms under shock loading.

Influence of Intramolecular Strain on Chemical Kinetics

The conformation of molecules within a crystal lattice can lead to intramolecular strain, which can, in turn, affect the chemical kinetics of decomposition. Computational methods can quantify this strain and correlate it with changes in reaction barriers and rates. Understanding the influence of intramolecular strain is important for predicting the stability and sensitivity of energetic materials. In the context of the specified cocrystal, an analysis of how the packing of dibenzothiophene and 1,3,5-trinitrobenzene molecules affects their internal geometries and subsequent reactivity would be of interest.

Prediction of Equation of State and Elastic Tensors under Compression

The equation of state (EOS) of a material describes the relationship between its pressure, volume, and temperature. For energetic materials, the EOS is fundamental to modeling its behavior under the extreme conditions of detonation. Similarly, the elastic tensors, which describe the material's response to mechanical stress, are important for understanding its mechanical stability and sensitivity. First-principles calculations based on DFT are commonly used to predict the EOS and elastic properties of energetic crystals under hydrostatic compression. These calculations would be essential for a comprehensive understanding of the physical properties of the this compound cocrystal.

Application of Unsupervised Machine Learning for Kinetic Modeling

Unsupervised machine learning techniques are increasingly being applied to the vast datasets generated by reactive MD simulations. These methods can help to identify the most important chemical species and reactions in a complex reaction network, thereby aiding in the development of reduced kinetic models. This approach can provide a more systematic and less biased way to understand the complex chemistry of decomposition and detonation. For the this compound system, unsupervised machine learning could be a valuable tool for analyzing simulation data and constructing accurate and efficient kinetic models.

Molecular Interactions and Complex Chemistry

Supramolecular Assembly and Host-Guest Chemistry of 1,3,5-Trinitrobenzene (B165232)

1,3,5-Trinitrobenzene (TNB) is a well-known electron-deficient aromatic molecule that readily participates in supramolecular assembly. Its strong electron-accepting nature facilitates a range of non-covalent interactions, making it a valuable building block in crystal engineering and host-guest chemistry.

The formation of co-crystals involving 1,3,5-trinitrobenzene is heavily influenced by a combination of weak hydrogen bonds and π-π stacking forces. In charge-transfer complexes, TNB molecules often arrange in alternating stacks with donor molecules. nih.gov Perpendicular to this stacking axis, weak C-H···O hydrogen bonds provide additional stability to the crystal lattice. nih.gov These interactions occur between the aromatic C-H groups of one molecule and the oxygen atoms of the nitro groups on an adjacent TNB molecule.

Pi-pi (π-π) stacking is another dominant force, where the electron-poor TNB ring interacts with an electron-rich aromatic system of a co-former. The extent of this interaction is significant; for instance, in a co-crystal of TNB and 1-nitronaphthalene, π-π stacking interactions account for a substantial portion (12.7%) of the intermolecular forces. nih.gov This interplay between directed hydrogen bonding and delocalized π-π stacking allows for the precise control of crystal packing and the formation of well-defined supramolecular architectures.

Table 1: Key Intermolecular Interactions in 1,3,5-Trinitrobenzene Co-crystals

Interaction Type Description Example Co-former
π-π Stacking Face-to-face stacking of aromatic rings driven by electrostatic and dispersion forces between the electron-deficient TNB and an electron-rich donor. 1-Nitronaphthalene nih.gov

| C-H···O Hydrogen Bonding | Weak hydrogen bonds forming between aromatic C-H donors and nitro group oxygen acceptors, often linking adjacent stacks. | 2-Acetylnaphthalene nih.gov |

As a potent electron acceptor, 1,3,5-trinitrobenzene forms charge-transfer (CT) complexes with a wide variety of electron-rich organic donors, particularly polycyclic aromatic hydrocarbons (PAHs). wikipedia.orgacs.org The formation of these complexes is characterized by the appearance of a new, often intense, color, which arises from an electronic transition from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor (TNB). nih.gov

The stability and electronic properties of these complexes are dictated by the energy difference between the donor's HOMO and the acceptor's LUMO. nih.gov A smaller energy gap facilitates a greater degree of charge transfer in the ground state. Theoretical studies using Density Functional Theory (DFT) have quantified the amount of charge transferred for various donors. For instance, strong donors like tetrathiafulvalene (B1198394) (TTF) and tetramethyl-p-phenylenediamine (TMDA) exhibit a significant charge transfer of 0.1 to 0.2 electrons. nih.gov These interactions result in alternating donor-acceptor stacks within the crystal structure. nih.gov

Table 2: Characteristics of 1,3,5-Trinitrobenzene Charge-Transfer Complexes

Organic Donor Type Key Feature of Complex
Polycyclic Aromatic Hydrocarbons π-electron donor Forms colored complexes; interaction strength depends on the ionization potential of the donor. acs.org
Tetrathiafulvalene (TTF) Strong π-electron donor High degree of charge transfer in the ground state. nih.gov
5,10-dimethylphenazine (DMPZ) Strong π-electron donor Exhibits a very low HOMO-LUMO energy gap (1.04 eV), indicating strong interaction. nih.gov

Meisenheimer complexes are σ-adducts formed by the nucleophilic attack on an electron-deficient aromatic ring like 1,3,5-trinitrobenzene. wikipedia.org These species are crucial intermediates in nucleophilic aromatic substitution (SNAr) reactions and can often be isolated and characterized. wikipedia.org The formation of a Meisenheimer complex from TNB and a nucleophile (such as an alkoxide or hydroxide (B78521) ion) disrupts the aromaticity of the ring, leading to a negatively charged, highly colored species. wikipedia.orgoup.com

Spectroscopic methods are essential for their characterization. UV-Visible spectroscopy reveals strong absorption bands in the visible region, which are responsible for their characteristic red or purple colors. oup.com For example, the complex of TNB with ammonium (B1175870) hydroxide shows distinct absorption maxima in both water and ethanol. oup.com Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is used for structural elucidation. The covalent addition of the nucleophile results in a significant upfield shift for the ring protons and the appearance of a new signal for the proton at the sp³-hybridized carbon where the nucleophile has attached. rsc.org Kinetic studies of the formation and dissociation of these complexes have also been performed using techniques like stopped-flow spectrometry. rsc.org

Table 3: Spectroscopic Data for Meisenheimer Complexes of 1,3,5-Trinitrobenzene Derivatives

Nucleophile Substrate Spectroscopic Method Key Observation
Hydroxide Ion (OH⁻) 1,3,5-Trinitrobenzene UV-Visible Spectroscopy Appearance of strong absorption bands in the visible spectrum, indicating complex formation. oup.comacs.org
Methoxide (B1231860) Ion (MeO⁻) 1-Methoxycarbonyl-3,5-dinitrobenzene ¹H NMR Spectroscopy Observation of signals corresponding to isomeric adducts, allowing for structural assignment. rsc.org

While direct complexes between 1,3,5-trinitrobenzene and metal-containing Schiff base ligands are not extensively documented, these ligands are widely used to create metal complexes that can sense nitroaromatic compounds. nih.gov The principle relies on the interaction between the electron-rich metal complex and the electron-deficient nitroaromatic molecule. Studies on 1,3,5-trinitrotoluene (TNT), a close structural analogue of TNB, demonstrate this capability.

For example, a Cd(II) complex with a Schiff base ligand has been shown to be a highly sensitive fluorescent sensor for TNT. researchgate.net The sensing mechanism involves fluorescence quenching. Upon interaction with the nitroaromatic compound, the excited state of the luminescent metal complex is quenched, leading to a decrease in fluorescence intensity. This quenching effect is often attributed to electron transfer from the excited Schiff base complex to the electron-accepting nitroaromatic molecule. Such interactions highlight the potential for designing sophisticated host-guest systems for the detection of compounds like TNB.

Table 4: Sensing of Nitroaromatics by Metal-Schiff Base Complexes

Metal Complex Analyte Sensing Mechanism Limit of Detection (LOD)

Intermolecular Interactions Involving Dibenzothiophene (B1670422) Derivatives

Dibenzothiophene (DBT) and its derivatives are sulfur-containing heterocyclic compounds found in fossil fuels. Their removal via hydrodesulfurization (HDS) is a critical process in petroleum refining. The efficiency of HDS is highly dependent on the interaction and adsorption of DBT onto the surface of heterogeneous catalysts.

The adsorption of dibenzothiophene onto catalytic surfaces is a complex process governed by a combination of physical and chemical interactions. acs.org The specific mechanism depends on the nature of the adsorbent material, including its porosity and surface chemistry.

On porous materials like activated carbons, adsorption involves two main contributions:

Physisorption : This is driven by dispersive forces within the microporous network of the adsorbent. The volume and size of the micropores are critical in determining the physical adsorption capacity. acs.org

Chemisorption : This involves specific chemical interactions between the DBT molecule and the catalyst surface. The introduction of acidic functional groups onto a carbon surface enhances adsorption through interactions with the basic (electron-rich) sulfur atom and aromatic rings of the DBT molecule. acs.orgscispace.com

Other mechanisms include electron donor-acceptor and Lewis acid-base interactions, particularly on oxidized carbon surfaces or those loaded with metal oxides. Furthermore, surfaces modified with metal species such as Ag, Co, or Ni can act as active centers that not only attract DBT molecules but may also catalyze their oxidation, further enhancing their removal. acs.org The interaction is often described as a Lewis acid-base interaction between the sulfur atom in DBT (Lewis base) and acidic sites on the catalyst surface (Lewis acid).

Table 5: Adsorption Mechanisms of Dibenzothiophene on Various Surfaces

Adsorbent/Catalytic Surface Primary Interaction Mechanism Key Findings
Activated Carbons Physisorption (dispersive forces) and Chemisorption (specific interactions). acs.org Adsorption capacity is governed by both micropore volume and the presence of acidic surface groups. acs.org
Oxidized Carbon Nanotubes Electron donor–acceptor and Lewis acid–base interactions. Oxygen-containing functional groups enhance the adsorption of DBT.
Ag, Co, Ni-loaded Activated Carbons Specific interactions with metal active centers. acs.org Metal species increase the number of active sites, attracting DBT and catalyzing its oxidation. acs.org

Environmental Interactions and Bioavailability of Dibenzothiophene;1,3,5-trinitrobenzene Complex

Currently, there is a notable lack of specific research data on the direct environmental interactions and bioavailability of the this compound complex. Scientific literature has focused on the synthesis and structural characterization of this and similar charge-transfer complexes, as well as the environmental fate of the individual components, dibenzothiophene and 1,3,5-trinitrobenzene. However, dedicated studies on how the formation of this specific complex alters its behavior in soil and aquatic environments, and its subsequent uptake by organisms, are not available in the reviewed literature.

The environmental profile of the complex is therefore inferred from the properties of its constituents and the general principles of co-crystal chemistry. Co-crystallization can significantly modify the physicochemical properties of the parent compounds, such as solubility, dissolution rate, and stability, which in turn are expected to influence their environmental transport, fate, and bioavailability.

Interactions with Soil and Water

Dibenzothiophene, a polycyclic aromatic hydrocarbon (PAH), is known for its persistence in the environment and its tendency to sorb to soil organic matter due to its low water solubility. In contrast, 1,3,5-trinitrobenzene (TNB) is relatively more water-soluble and does not bind strongly to soil, which allows for greater mobility in soil and potential leaching into groundwater nih.gov.

The formation of a co-crystal between dibenzothiophene and TNB would likely alter these individual characteristics. The change in the crystal lattice energy upon co-crystal formation can affect the solubility of the complex compared to its individual components. This alteration in solubility would be a critical factor in determining its mobility in soil and its concentration in aquatic systems. For instance, an increase in water solubility could enhance its transport through soil, while a decrease could lead to its accumulation in sediment and soil matrices.

Biodegradation Potential

Microbial degradation is a primary pathway for the removal of both dibenzothiophene and 1,3,5-trinitrobenzene from the environment. Various bacterial strains have been identified that can degrade dibenzothiophene, often through pathways that initially target the sulfur atom nih.gov. Similarly, the biodegradation of 1,3,5-trinitrobenzene can occur via the reduction of its nitro groups under certain environmental conditions.

The bioavailability of these compounds to microorganisms is a key factor controlling their degradation rates. The formation of the this compound complex could influence this bioavailability. Changes in solubility and dissolution rate of the complex would directly impact the concentration of the molecules available to microbial enzymes. Furthermore, the specific molecular interactions within the co-crystal structure might affect the enzymatic recognition and transformation of the individual components.

Bioavailability and Potential Ecotoxicity

The bioavailability of a chemical compound refers to the extent to which it can be taken up by a living organism. For the this compound complex, bioavailability would depend on its partitioning behavior between water, soil/sediment, and biological membranes.

1,3,5-Trinitrobenzene has been shown to be toxic to various aquatic organisms dtic.mil. Dibenzothiophene and its degradation products can also exhibit toxicity. The formation of a co-crystal could potentially alter the bioavailability and, consequently, the ecotoxicity of these compounds. For example, if the co-crystal form leads to a higher sustained concentration in water, it might increase the exposure and potential risk to aquatic life. Conversely, if the complex is less bioavailable than the individual components, its acute toxicity might be reduced.

Without direct experimental data, the following tables provide a comparative summary of the known environmental properties of the individual components. This information serves as a baseline for postulating the potential environmental behavior of the complex.

Table 1: Environmental Properties of Individual Components

Property Dibenzothiophene 1,3,5-Trinitrobenzene
Water Solubility Low Slightly soluble nih.gov
Soil Sorption High Low nih.gov
Persistence Persistent Persistent ekb.eg

| Primary Degradation Pathway | Microbial degradation nih.gov | Photodegradation, Microbial degradation |

Table 2: Aquatic Toxicity Data for 1,3,5-Trinitrobenzene

Organism Test Duration Endpoint Concentration (mg/L) Reference
Fathead minnow 96 hours LC50 1.0 dtic.mil

Further research is imperative to fill the existing data gap regarding the environmental fate and bioavailability of the this compound complex. Such studies would need to include measurements of its water solubility, soil sorption coefficients, and rates of abiotic and biotic degradation. Additionally, ecotoxicological testing on representative aquatic and terrestrial organisms would be necessary to accurately assess its potential environmental risk.

Advanced Characterization Techniques and Spectroscopic Analysis in Research

Spectroscopic Probes for Dibenzothiophene (B1670422) and its Derivatives

Dibenzothiophene (DBT), a sulfur-containing heterocyclic aromatic compound, is a significant component of fossil fuels and a subject of extensive research, particularly in the context of biodesulfurization. researchgate.netrsc.org Understanding its electronic structure and behavior under various conditions is critical for developing effective removal strategies.

Femtosecond Transient Absorption and Steady-State Spectroscopy for Electronic Processes

Femtosecond transient absorption spectroscopy, in conjunction with steady-state spectroscopy, provides profound insights into the ultrafast excited-state dynamics of dibenzothiophene and its derivatives. scispace.comacs.org These techniques are instrumental in characterizing the electronic relaxation pathways of these molecules upon photoexcitation. scispace.comacs.orgnd.edu

Studies on dibenzothiophene and its methylated derivatives, 4-methyldibenzothiophene (B47821) (4MDBT) and 4,6-dimethyldibenzothiophene (B75733) (46DMDBT), have revealed that excitation into their S1 state leads to relaxation lifetimes ranging from 4 to 13 picoseconds. scispace.comacs.org A significant portion of the S1 population undergoes efficient intersystem crossing to the triplet state, with lifetimes in the range of 820 to 900 picoseconds. scispace.comacs.org These compounds exhibit low fluorescence quantum yields of 1.2% to 1.6% and high triplet yields of approximately 98%. scispace.comacs.org The fluorescence lifetime of the zero-point vibrational level of the first excited electronic state of dibenzothiophene has been determined to be 1.0 ns. nih.gov

CompoundS1 Lifetime (ps)Intersystem Crossing Lifetime (ps)Fluorescence Quantum Yield (%)Triplet Yield (%)
Dibenzothiophene (DBT)4 - 13820 ± 501.2 - 1.6~98
4-Methyldibenzothiophene (4MDBT)4 - 13900 ± 301.2 - 1.6~98
4,6-Dimethyldibenzothiophene (46DMDBT)4 - 13850 ± 401.2 - 1.6~98

This table summarizes the photophysical properties of dibenzothiophene and its methylated derivatives as determined by femtosecond transient absorption and steady-state spectroscopy. scispace.comacs.org

Surface-Enhanced Raman Scattering (SERS) for Detection and Metabolite Analysis

Surface-Enhanced Raman Scattering (SERS) has emerged as a powerful and sensitive technique for the detection of dibenzothiophene and the characterization of its metabolites, particularly in the context of biodesulfurization processes. researchgate.netrsc.orgnih.gov SERS utilizes the enhancement of Raman signals from molecules adsorbed on nanostructured metal surfaces, enabling the detection of even trace amounts of analytes. nih.govresearchgate.net

In the analysis of dibenzothiophene biodesulfurization, SERS can differentiate between the parent compound and its metabolites based on their unique vibrational fingerprints. researchgate.net Prominent SERS peaks associated with the C–S stretching in dibenzothiophene and its initial metabolite, dibenzothiophene sulfone, are observed around 791, 837, 944, and 1032 cm⁻¹. researchgate.net These peaks are absent in the subsequent metabolite, 2-hydroxybiphenyl, which lacks the thiophene (B33073) ring. researchgate.net Furthermore, characteristic peaks for the benzene (B151609) ring C–C breathing and C=C aromatic ring stretching are observed at 974 cm⁻¹ and in the 1642-1655 cm⁻¹ region, respectively. researchgate.net This technique has been successfully used to monitor the desulfurizing activity of various bacterial strains. researchgate.netrsc.orgnih.gov

Vibrational ModeSERS Peak (cm⁻¹)Associated Compound(s)
C–S stretching791, 837, 944, 1032Dibenzothiophene, Dibenzothiophene sulfone
C–C ring breathing974, 1015Dibenzothiophene and its metabolites
C=C aromatic stretching1642, 1655Dibenzothiophene and its metabolites

This table highlights key SERS peaks used for the identification and differentiation of dibenzothiophene and its metabolites during biodesulfurization. researchgate.net

Infrared (IR) Spectroscopy for Structural Changes Post-Oxidation

Infrared (IR) spectroscopy is a valuable tool for monitoring the structural changes that occur in dibenzothiophene following oxidation. researchgate.netnih.govacs.org This technique is particularly useful in studying oxidative desulfurization (ODS) processes, where dibenzothiophene is converted to its corresponding sulfoxide (B87167) and sulfone. researchgate.netresearchgate.netutrgv.edu

The oxidation of the sulfur atom in the thiophene ring of dibenzothiophene results in the formation of new functional groups with characteristic IR absorption bands. The appearance of strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O group in the sulfone product is a clear indicator of successful oxidation. researchgate.net These bands are typically observed in the regions of 1154 cm⁻¹ (symmetric stretching) and 1306 cm⁻¹ (asymmetric stretching). researchgate.net The intensity of these peaks can be correlated with the extent of the oxidation reaction.

Functional GroupVibrational ModeIR Absorption Band (cm⁻¹)
Sulfone (S=O)Symmetric Stretching~1154
Sulfone (S=O)Asymmetric Stretching~1306

This table shows the characteristic infrared absorption bands for the sulfone group, which are indicative of dibenzothiophene oxidation. researchgate.net

UV-Visible Spectrophotometry for Reaction Monitoring and Quantification

UV-Visible spectrophotometry is a widely used technique for monitoring the progress of reactions involving dibenzothiophene and for quantifying its concentration in various media. nih.govresearchgate.netnih.govspectroscopyonline.com This method is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum, and the amount of light absorbed is proportional to the concentration of the substance. spectroscopyonline.com

In the context of biodesulfurization, UV-Vis spectrophotometry can be employed to simultaneously detect and quantify both dibenzothiophene and its metabolite, 2-hydroxybiphenyl. nih.govresearchgate.net A dual-wavelength spectrophotometric method has been developed for this purpose, which allows for the analysis of one component in the presence of an interfering component by measuring the absorbance difference at two specific wavelengths. nih.govresearchgate.net The maximum absorption wavelengths (λmax) for dibenzothiophene and 2-hydroxybiphenyl are approximately 320 nm and 286 nm, respectively. nih.gov By carefully selecting pairs of wavelengths where the interfering component has no absorbance difference, the concentrations of both compounds in a mixture can be accurately determined. nih.govresearchgate.net

CompoundMaximum Absorption Wavelength (λmax)
Dibenzothiophene (DBT)~320 nm
2-Hydroxybiphenyl (2-HBP)~286 nm

This table indicates the maximum absorption wavelengths for dibenzothiophene and its key metabolite, 2-hydroxybiphenyl, which are utilized for their quantification via UV-Visible spectrophotometry. nih.gov

Spectroscopic Probes for 1,3,5-Trinitrobenzene (B165232) and Related Compounds

1,3,5-Trinitrobenzene is a highly explosive nitroaromatic compound. wikipedia.org Spectroscopic analysis of this and related energetic materials is essential for understanding their electronic structure, which is key to comprehending their stability and decomposition mechanisms.

X-ray Absorption and Photoelectron Spectroscopy for Electronic Structure

X-ray absorption spectroscopy (XAS) and X-ray photoelectron spectroscopy (XPS) are powerful techniques for probing the electronic structure of 1,3,5-trinitrobenzene and related compounds. aps.orgacs.org These methods provide element-specific information about the occupied and unoccupied electronic states.

While direct studies on 1,3,5-trinitrobenzene are limited, research on the related compound 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) offers significant insights. aps.orgacs.org XAS at the carbon, nitrogen, and oxygen K-edges can probe the element- and site-specific density of unoccupied electronic states. aps.org Core-level and valence-band photoelectron spectroscopy of thin films complement the absorption data. aps.org In TATB, the nitrogen and oxygen core spectra exhibit unusual high-binding energy satellite structures. acs.org The separation of these satellites from the main core lines decreases with the removal of the donor NH2 groups, as observed in the series from TATB to diaminotrinitrobenzene, picramide, and trinitrobenzene. acs.org These spectroscopic techniques are invaluable for understanding the microscopic changes that occur in such energetic materials due to various damage mechanisms. aps.org

TechniqueInformation ObtainedRelevance to 1,3,5-Trinitrobenzene
X-ray Absorption Spectroscopy (XAS)Element- and site-specific density of unoccupied electronic states.Elucidates the electronic structure and helps understand decomposition mechanisms. aps.org
X-ray Photoelectron Spectroscopy (XPS)Core-level and valence-band electronic structure.Provides insights into the electronic environment of constituent atoms and changes upon degradation. acs.org

This table summarizes the application of X-ray absorption and photoelectron spectroscopy in the study of the electronic structure of 1,3,5-trinitrobenzene and related energetic materials. aps.orgacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex and Reaction Product Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for the characterization of charge-transfer (CT) complexes like Dibenzothiophene;1,3,5-trinitrobenzene in solution. It provides detailed information about the electronic environment of magnetically active nuclei, primarily ¹H and ¹³C, allowing researchers to confirm the formation of the complex and probe the interactions between the donor (Dibenzothiophene) and acceptor (1,3,5-trinitrobenzene) molecules. researchgate.netphyschemres.org

Upon complexation, the aromatic protons of both Dibenzothiophene and 1,3,5-trinitrobenzene experience changes in their chemical shifts. The formation of the CT complex leads to a partial transfer of electron density from the electron-rich Dibenzothiophene to the electron-deficient 1,3,5-trinitrobenzene. This deshielding or shielding effect, resulting from changes in the local electronic and magnetic fields, is observable in the NMR spectrum. rsc.org Specifically, the protons on the acceptor molecule (1,3,5-trinitrobenzene) typically show an upfield shift (to a lower ppm value) due to the increased electron density from the donor. Conversely, the protons on the Dibenzothiophene donor may experience a downfield shift. The magnitude of these shifts can be correlated with the strength of the donor-acceptor interaction. rsc.org

In research involving reactions of the complex, NMR is indispensable for identifying the structure of resulting products. researchgate.net By analyzing the chemical shifts, coupling constants (J-values), and integration of the proton signals, the molecular structure of reaction products can be elucidated. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further help in assigning specific protons and carbons, confirming the connectivity of atoms within the products formed.

While specific NMR data for the this compound complex is not widely published, the table below provides the standard ¹H NMR chemical shifts for the parent Dibenzothiophene molecule, which serve as a reference for determining the shift upon complexation. chemicalbook.com

CompoundSolventProton AssignmentChemical Shift (ppm)Reference
DibenzothiopheneCDCl₃H-4, H-68.15 chemicalbook.com
H-1, H-97.85
H-3, H-77.45
H-2, H-87.45

Single-Crystal X-ray Diffraction for Crystal Structure Determination of Complexes

Single-Crystal X-ray Diffraction is the definitive analytical method for determining the precise three-dimensional atomic arrangement of a crystalline solid. rigaku.com For the this compound system, this technique is crucial for unequivocally confirming the formation of a co-crystal or charge-transfer complex in the solid state and for providing detailed insights into its structural characteristics. rigaku.comresearchgate.net

The analysis of a suitable single crystal provides a wealth of structural information, including:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles for both the Dibenzothiophene and 1,3,5-trinitrobenzene molecules within the crystal lattice are determined.

Stoichiometry: The exact ratio of the donor (Dibenzothiophene) to the acceptor (1,3,5-trinitrobenzene) molecules in the crystal's unit cell is established. nih.gov

Intermolecular Interactions: The technique reveals the nature and geometry of the non-covalent interactions that stabilize the crystal structure. In the case of this complex, this includes the π-π stacking interactions between the electron-rich aromatic system of Dibenzothiophene and the electron-poor aromatic ring of 1,3,5-trinitrobenzene. The distance and orientation of these stacked rings are key parameters in understanding the charge-transfer phenomenon.

Research has confirmed the formation of co-crystals between Dibenzothiophene and 1,3,5-trinitrobenzene, and their structures have been characterized using this method. researchgate.net The data obtained from single-crystal X-ray diffraction serves as the ultimate proof of complex formation and provides the foundational data for computational studies and for understanding the structure-property relationships of the material.

ParameterInformation ProvidedSignificance for this compound
Unit Cell DimensionsThe size and shape of the basic repeating unit of the crystal.Defines the fundamental packing symmetry and density of the complex.
Space GroupThe symmetry elements present in the crystal structure.Describes the overall symmetry of the molecular arrangement in the solid state.
Atomic CoordinatesThe precise (x, y, z) position of every atom in the unit cell.Allows for the complete reconstruction of the 3D molecular structure.
Intermolecular DistancesDistances between atoms of adjacent molecules.Quantifies the strength and nature of π-π stacking and other non-covalent interactions.

Chromatographic and Other Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Product Profiling

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and complementary analytical techniques essential for the separation, identification, and quantification of products resulting from reactions involving Dibenzothiophene and its complexes. nih.gov These methods are particularly valuable for monitoring reaction progress and profiling the complex mixture of compounds that may be generated during processes such as oxidation, desulfurization, or biodegradation. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) is primarily used for the analysis of non-volatile or thermally sensitive compounds. In the context of Dibenzothiophene reactions, HPLC with a UV detector is highly effective for quantifying the disappearance of the starting material and the appearance of its oxidized products. nih.gov For instance, the oxidative desulfurization of Dibenzothiophene yields products like Dibenzothiophene sulfoxide and Dibenzothiophene sulfone, which can be readily separated from the parent compound using reverse-phase HPLC columns and quantified by their characteristic UV absorbance. mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for volatile and thermally stable compounds. nih.gov The sample is vaporized and separated based on boiling point and polarity in the GC column. The separated components then enter the mass spectrometer, which fragments them into characteristic ions, providing a unique "fingerprint" for identification. GC-MS is instrumental in identifying various degradation products of Dibenzothiophene, such as 2-hydroxybiphenyl (2-HBP) and biphenyl (B1667301), which are common metabolites in biodegradation pathways. nih.govresearchgate.net The high sensitivity and specificity of MS detection allow for the confident identification of trace-level products in complex matrices. researchgate.net

Together, these techniques provide a comprehensive profile of the reaction mixture, enabling researchers to elucidate reaction mechanisms and pathways.

Analytical TechniqueTypical ApplicationCommonly Identified Products from DibenzothiopheneReference
HPLC-UVMonitoring oxidative desulfurization reactions.Dibenzothiophene sulfone, Dibenzothiophene sulfoxide mdpi.com
GC-MSAnalysis of biodegradation or desulfurization metabolites.2-Hydroxybiphenyl (2-HBP), Biphenyl nih.gov
GC-MSIdentification of methylated homologues in environmental samples.Methyldibenzothiophenes, Dimethyldibenzothiophenes nih.gov
HPLCSeparation of disulfide metabolites from biodegradation.2,2′-dithiosalicylic acid nih.gov

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental method for assessing the thermal stability of materials, including charge-transfer complexes like this compound. researchgate.net

In a typical TGA experiment, a small amount of the complex is placed in a crucible on a high-precision balance and heated at a constant rate. The resulting TGA curve plots the percentage of mass loss against temperature. The key information derived from this analysis includes:

Decomposition Temperature (Td): The temperature at which the material begins to lose mass due to decomposition. A higher decomposition temperature indicates greater thermal stability.

Decomposition Profile: The TGA curve can reveal whether the decomposition occurs in a single step or multiple steps. For the this compound complex, multi-step decomposition might be expected, potentially corresponding to the sequential loss of nitro groups from the 1,3,5-trinitrobenzene moiety, followed by the breakdown of the aromatic backbones. osti.govnih.gov

Residual Mass: The amount of mass remaining at the end of the experiment, which can provide clues about the nature of the final decomposition products (e.g., carbonaceous residue).

The thermal stability of such a complex is a critical parameter for its potential application in materials science. TGA provides quantitative data on the temperature limits within which the material is stable. Studies on related energetic materials like 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) show that decomposition often initiates with the loss of functional groups (amino and nitro groups), a process that TGA is well-suited to monitor. osti.govresearchgate.net

ParameterDefinitionSignificance for Thermal Stability
Onset Decomposition TemperatureThe temperature at which significant mass loss begins.Indicates the upper limit of the material's thermal stability. A higher value is generally desirable.
Multi-step Mass LossDistinct steps in the TGA curve where mass is lost.Suggests different decomposition pathways or the sequential breakdown of different parts of the complex.
Final Residue (%)The percentage of the initial mass remaining at high temperature.Provides information about the final, non-volatile decomposition products.

Applications in Advanced Materials and Catalysis: Academic Perspectives

Catalytic Applications of Dibenzothiophene (B1670422) Derivatives

Dibenzothiophene and its derivatives are key sulfur-containing aromatic hydrocarbons present in crude oil. nih.gov Their removal is essential to produce cleaner fuels, prevent acid rain resulting from sulfur dioxide emissions, and avoid the poisoning of catalysts in automotive and industrial processes. nih.gov Consequently, significant academic research is directed towards the catalytic processes designed to remove these specific sulfur compounds.

Deep desulfurization aims to reduce the sulfur content in fuels to ultra-low levels, a task complicated by the high stability of compounds like dibenzothiophene (DBT) and its sterically hindered derivatives, such as 4,6-dimethyldibenzothiophene (B75733) (4,6-DMDBT). nih.gov The rational design of catalysts is paramount to overcoming the limitations of conventional hydrodesulfurization (HDS) catalysts, which typically consist of cobalt- or nickel-promoted molybdenum sulfide (B99878) supported on alumina. acs.org

Modern catalyst design leverages a combination of experimental synthesis and computational modeling to enhance catalytic activity and selectivity. nih.gov A key strategy involves modifying the catalyst's composition and support material. For instance, trimetallic Ni-Mo-W catalysts supported on materials like Al2O3-CeO2 have demonstrated significantly higher activity in the HDS of DBT compared to conventional bimetallic systems. mdpi.comnih.gov The choice of support can modulate the catalyst-support interaction, which influences properties like dispersion, surface area, and pore size, all of which are critical for catalyst performance. nih.gov

Computational approaches, particularly Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms at the molecular level. uu.nl DFT studies have been employed to model the HDS pathways of heavy aromatic sulfides, categorizing them into direct desulfurization (DDS), where the C-S bond is cleaved directly, and a hydrogenation (HYD) pathway, which involves the saturation of an aromatic ring prior to C-S bond scission. mdpi.comuu.nl These models provide crucial insights into the role of promoter metals, such as cobalt, in activating C-S bonds, guiding the synthesis of more effective catalysts. uu.nl

Machine learning (ML) has also emerged as a powerful tool for accelerating catalyst discovery. nih.gov By analyzing extensive datasets from scientific literature, ML algorithms can identify the key catalyst properties (e.g., pore size, slab length) that are the most important predictors for DBT conversion and selectivity, aligning with interpretations from experimental reports. nih.gov

Table 1: Comparison of Desulfurization Pathways for Dibenzothiophene (DBT)
PathwayDescriptionKey ProductsCatalyst Preference
Direct Desulfurization (DDS)Direct cleavage of the C-S bonds without prior hydrogenation of the aromatic rings. nih.govuu.nlBiphenyl (B1667301) (BP). nih.govmdpi.comOften favored by catalysts with strong C-S bond scission activity. mdpi.com
Hydrogenation (HYD)Hydrogenation of one or both of the aromatic rings of DBT, followed by C-S bond cleavage. nih.govuu.nlTetrahydrodibenzothiophene (B100517) (THDBT), Cyclohexylbenzene (B7769038) (CHB). nih.govmdpi.comPromoted by catalysts with high hydrogenation functionality. mdpi.comnih.gov

Catalytic systems for sulfur removal are broadly classified as either homogeneous or heterogeneous. Homogeneous catalysts, which are soluble in the reaction mixture, have been investigated for desulfurization. acs.org Organometallic nickel(0) complexes, for example, have been shown to act as efficient catalyst precursors for the desulfurization of DBT and its alkylated derivatives in the presence of Grignard reagents, leading to the formation of corresponding biphenyls. acs.org

Despite their high activity, the practical application of homogeneous catalysts is often hindered by difficulties in separating the catalyst from the products for reuse. iau.ir This has driven extensive research into heterogeneous catalysts, which exist in a separate phase from the reactants, facilitating easy separation and recycling. iau.ir Layered double hydroxides (LDHs) and their composites with metal oxides have been successfully employed as heterogeneous catalysts for the oxidative desulfurization (ODS) of dibenzothiophene. iau.irnih.gov ODS is an alternative pathway that operates under milder conditions than HDS and involves the oxidation of sulfur compounds to sulfones, which are then removed. iau.irnih.gov Composites such as Mg/Al-ZnO and Zn/Al-ZnO have demonstrated high DBT conversion percentages, often exceeding 99%. iau.irnih.gov A key advantage of these heterogeneous systems is their proven reusability over multiple reaction cycles with stable performance. iau.irbcrec.id

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials that have garnered significant attention for catalytic applications due to their exceptionally high surface areas, tunable pore sizes, and chemically versatile structures. nih.govnih.govmdpi.com In the field of fuel purification, MOFs have proven to be highly effective catalysts and catalyst supports for the oxidative desulfurization (ODS) of refractory sulfur compounds like dibenzothiophene. nih.govmdpi.comfinechemicals.com.cn

The catalytic activity in MOFs often originates from the metal nodes, which can serve as Lewis acid sites. mdpi.com Zirconium-based MOFs, such as UiO-66, are particularly noteworthy for their remarkable thermal and chemical stability, making them robust catalysts for ODS. nih.govmdpi.com The catalytic efficiency of UiO-66 can be tailored by functionalizing the organic linkers; for example, UiO-66-NO2 has been shown to achieve high removal efficiency for DBT. nih.gov Other MOFs, like the copper-based MOF-505, have also been successfully used in extraction-oxidation desulfurization systems, demonstrating high DBT conversion (95.50%) and excellent recyclability. finechemicals.com.cn

The structural characteristics of the MOF, such as the size of the pore windows and internal cavities, play a critical role in catalytic performance by governing the diffusion of reactant molecules to the active sites. rsc.org Studies have shown a direct correlation between larger pore apertures and higher catalytic efficiency. rsc.org Furthermore, MOFs can serve as excellent hosts for encapsulating other catalytically active species, such as polyoxometalates (POMs). mdpi.comacs.org These composite materials, like POM@MOF, can exhibit synergistic effects, leading to highly efficient and recyclable catalysts for ultra-deep oxidative fuel desulfurization. mdpi.comacs.org

Table 2: Performance of Selected MOF-Based Catalysts in Oxidative Desulfurization of Dibenzothiophene (DBT)
CatalystKey FeaturesReported DBT Removal EfficiencyReference
MOF-505 (Copper-based)Used in an extraction-oxidation system; excellent recyclability.Up to 95.50%. finechemicals.com.cn
UiO-66-NO2 (Zirconium-based)Functionalized linker for enhanced activity.98.68%. nih.gov
Fe@NH2-MIL-101(Fe)-POMMagnetic composite with polyoxometalate (POM) active components.100% conversion in 60 minutes. acs.org
PMo4@MIL-101Peroxomolybdate encapsulated in MOF with large pore windows.Near-complete desulfurization after 2 hours. rsc.org

Fundamental Research on 1,3,5-Trinitrobenzene (B165232) in Energetic Materials Science

1,3,5-Trinitrobenzene (TNB) is a high-energy density material that, due to its fundamental aromatic nitro structure, serves as a prototypical molecule in energetic materials science. wikipedia.orgrsc.org Research on TNB provides foundational knowledge regarding the detonation physics and chemistry of a broad class of nitroaromatic explosives.

Understanding the mechanisms that trigger the detonation of an energetic material is critical for ensuring its safe handling and reliable performance. Detonation initiation in a material like TNB begins with the rapid decomposition of molecules, a process that can be initiated by stimuli such as shock waves or thermal energy. researchgate.net

Studies comparing TNB with other nitroaromatics reveal the profound impact of molecular structure on shock sensitivity. wikipedia.org The shock initiation threshold—the pressure required to cause detonation—is significantly different across the family of nitroaromatic explosives. wikipedia.org For TNB, this threshold is approximately 17 kilobars. wikipedia.org This sensitivity is linked to its electronic structure; the strong electron-withdrawing nature of the three nitro groups weakens the carbon-carbon bonds of the benzene (B151609) ring, making it more susceptible to shock-induced decomposition. acs.org In contrast, related compounds like 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) are remarkably insensitive (shock threshold of 75 kilobars). wikipedia.org This insensitivity is attributed to the presence of amino groups and extensive intermolecular hydrogen bonding, which stabilize the crystal structure. acs.org

The initial chemical step in the decomposition of many energetic materials under shock or thermal conditions is often the scission of the weakest bond, which is typically the C-NO2 or N-NO2 bond. researchgate.netacs.org Ab initio molecular dynamics simulations of the related TATB molecule have shown that the initial decomposition step is an intramolecular hydrogen transfer, a mechanism that is independent of pressure. scribd.com However, the subsequent decomposition reactions are very sensitive to the applied pressure. scribd.com

A major goal in energetic materials science is the development of robust models that can accurately predict explosive performance and sensitivity from the molecular structure alone. researchgate.net Such models are crucial for the efficient computational design and screening of new high-performance, low-sensitivity explosives. researchgate.netmdpi.com

Predictive modeling encompasses a range of techniques. Thermochemical codes, for example, can predict detonation properties from fundamental parameters like density and heat of formation. researchgate.net More recently, machine learning (ML) has been applied to create highly accurate predictive models for properties such as crystal density, detonation velocity, and detonation pressure. mdpi.com These ML models, trained on large datasets of known materials, can surpass the accuracy of previous models and help identify the key molecular features that govern performance. mdpi.com

At a more fundamental level, reactive force field (ReaxFF) molecular dynamics simulations are used to model the complex chemical reactions occurring during detonation. nih.gov These simulations can track the formation of intermediate molecules and final detonation products (such as N2, H2O, and CO2), providing a detailed picture of the reaction zone. researchgate.netnih.gov The insights gained from these simulations are used to develop and refine reaction rate models, which are essential components of larger-scale continuum models used in engineering applications. nih.gov This multi-scale modeling approach, from the molecular to the continuum level, is vital for advancing the predictive capability for the performance of energetic materials like 1,3,5-trinitrobenzene. nih.gov

Theoretical Basis for Insensitive High Explosives (IHEs)

The development of Insensitive High Explosives (IHEs) is a critical area of research in energetic materials, aiming to create substances that are powerful yet exceptionally stable under accidental stimuli such as shock, friction, and impact. researchgate.net The theoretical basis for designing such materials, particularly within the class of nitroaromatic compounds, is rooted in understanding the molecular and crystal structures that confer this stability. Key to this is the concept of reducing the sensitivity of the explosive material without significantly compromising its energetic performance.

A foundational principle in the design of IHEs is the stabilization of the molecule and its crystal lattice. For nitroaromatic compounds, this is often achieved through extensive intra- and intermolecular hydrogen bonding, as well as π-π stacking interactions. These interactions create a more stable, tightly bound crystal structure that requires more energy to disrupt and initiate detonation. A prime example, though not a cocrystal of dibenzothiophene and 1,3,5-trinitrobenzene, is 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), which is renowned for its insensitivity. Its planar molecular structure and extensive network of hydrogen bonds contribute to its remarkable stability.

Furthermore, the electronic properties of the molecule play a crucial role. A machine learning-based quantitative investigation into nitroaromatic explosives has identified several key molecular properties that determine impact sensitivity. chemrxiv.orgrsc.org These include the electron delocalization in the aromatic ring atoms and the polarization of the nitro groups. chemrxiv.orgrsc.org A higher degree of electron delocalization across the carbon ring atoms is a significant factor in increasing the insensitivity of an explosive. chemrxiv.org The distribution of electrostatic potential on the molecular surface is another critical factor; molecules with a balanced distribution and a reduction in positive potential maxima are generally less sensitive. The presence of electron-donating groups, such as amino groups, can modulate the electronic structure, making the molecule less susceptible to decomposition. nih.gov These theoretical insights guide the rational design of new IHEs, moving beyond trial-and-error synthesis to a more predictive, science-based approach. nih.gov

Influence of Electronic Structure and Pressure on Reactivity

The reactivity of energetic materials is profoundly influenced by their electronic structure, particularly under the extreme conditions of high pressure, such as those encountered during detonation. The study of materials like 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), which is structurally related to components of the subject compound, provides significant insights into these phenomena. Under ambient conditions, TATB is an insulator. researchgate.netjes.or.jp However, as pressure increases, the crystal lattice is compressed, leading to significant changes in its electronic band structure. researchgate.netjes.or.jp

Theoretical studies using density functional theory (DFT) have shown that the application of hydrostatic pressure on crystalline TATB leads to a decrease in the material's band gap. researchgate.net The band gap is the energy difference between the valence band and the conduction band; a smaller band gap means that less energy is required to excite an electron to a conducting state. Research indicates that TATB crystal exists as a semiconductor at pressures ranging from 0.1 to 100 GPa, with a predicted transition to a conductor at pressures in the hundreds of GPa. jes.or.jp This pressure-induced insulator-to-metal transition is a key area of investigation, as the presence of mobile electrons could play a role in the initiation and propagation of detonation.

The compression of the crystal structure under pressure also strengthens both intra- and intermolecular hydrogen bonding. researchgate.net While this initially increases stability, the changes in the electronic structure ultimately dictate the material's reactivity. Studies on TATB have shown that while the crystal cell's c-axis is the most affected by pressure, the molecular structure itself changes little at pressures up to 10 GPa. jes.or.jp However, at much higher pressures, significant structural changes are predicted, which would dramatically alter the material's reactivity. jes.or.jp Understanding these pressure-induced transformations in electronic and crystal structure is crucial for developing accurate models of detonation and for designing new energetic materials with tailored sensitivity and performance. researchgate.net

Pressure (GPa)TATB Crystal StateKey Structural/Electronic Changes
0.1 - 10SemiconductorLittle change in molecular structure; crystal cell compresses mainly along the c-axis. jes.or.jp
10 - 100SemiconductorDensity can be increased to over 2.5 g/cm³. jes.or.jp
> 100Conductor (predicted)Significant structural changes and transition from semiconductor to conductor. jes.or.jp

Broader Academic Implications in Chemical Biology and Environmental Science

Elucidation of Biological Phenomena Involving Reactive Oxygen Species (DBT S-Oxides)

Dibenzothiophene S-oxides (DBTOs) have emerged as valuable tools in chemical biology for studying the effects of reactive oxygen species (ROS). Specifically, the photoinduced deoxygenation of DBTO and its derivatives is used to generate ground-state atomic oxygen (O(³P)), a potent and selective oxidant. researchgate.netnih.gov This method provides a clean and controllable way to introduce a specific ROS into a biological system, allowing researchers to investigate its effects on various biomolecules and cellular processes. researchgate.netnih.govresearchgate.net

The process involves irradiating DBTO with UV-A light, which causes the cleavage of the S-O bond and the release of atomic oxygen. researchgate.net This photochemically generated O(³P) can then oxidize a variety of biological targets, including lipids, proteins, and nucleic acids. researchgate.net By synthesizing DBTO derivatives with specific functional groups, researchers can direct the molecule to particular locations within a cell, such as the plasma membrane or mitochondria. researchgate.net This allows for the localized generation of ROS, enabling the study of site-specific oxidative damage and its downstream consequences, such as the initiation of apoptosis (programmed cell death). researchgate.net The quantum yields for deoxygenation can be significantly higher in aqueous solutions compared to organic solvents, making this technique particularly suitable for biological studies. nih.govresearchgate.net The ability to generate a specific ROS on demand provides a powerful approach to unraveling the complex roles that oxidative stress plays in both normal physiology and various disease states.

CompoundActionApplication in Chemical Biology
Dibenzothiophene S-oxide (DBTO)Releases atomic oxygen (O(³P)) upon UV-A irradiation. researchgate.netnih.govStudying the effects of a specific reactive oxygen species on biomolecules and cellular pathways. researchgate.net
Functionalized DBTO DerivativesCan be targeted to specific cellular locations (e.g., mitochondria, plasma membrane). researchgate.netInvestigating site-specific oxidative damage and its role in processes like apoptosis. researchgate.netresearchgate.net

Environmental Fate and Transformation of Sulfur Heterocycles

Dibenzothiophene (DBT) and its derivatives are sulfur-containing heterocyclic compounds that are naturally present in fossil fuels like crude oil and coal. scu.ac.ir Their combustion releases sulfur oxides into the atmosphere, which are major contributors to acid rain. Consequently, the environmental fate and transformation of these compounds are of significant interest. DBT is often used as a model compound for studying the biodesulfurization of fossil fuels, a process that aims to remove sulfur from fuels using microorganisms. scu.ac.irnih.govresearchgate.nettandfonline.comnih.gov

The microbial degradation of DBT can occur through several pathways. One of the most studied is the "4S" pathway, which is a sulfur-specific pathway where the sulfur atom is selectively removed without degrading the carbon skeleton of the molecule. This is highly desirable as it preserves the fuel value of the hydrocarbon backbone. In this pathway, DBT is oxidized to dibenzothiophene-sulfone, which is then further metabolized to 2-hydroxybiphenyl (2HBP) and sulfite. tandfonline.com Another degradation route is the Kodama pathway, which involves the cleavage of one of the benzene rings and results in the formation of metabolites like 3-hydroxy-2-formylbenzothiophene (B1206837) (HFBT). nih.govresearchgate.net

Research has led to the isolation of various bacterial strains, such as those from the genera Rhodococcus, Pseudomonas, and Stenotrophomonas, that are capable of degrading DBT. scu.ac.ir Some of these microorganisms can utilize DBT as their sole source of carbon and sulfur. nih.gov Understanding the genetics and biochemistry of these degradation pathways is crucial for developing effective bioremediation strategies for environments contaminated with sulfur heterocycles and for advancing biodesulfurization technologies for cleaner fuels. nih.gov

Degradation PathwayKey CharacteristicsCommon Metabolites
4S PathwaySulfur-specific; preserves the carbon structure. tandfonline.comDibenzothiophene-sulfone, 2-hydroxybiphenyl (2HBP). tandfonline.com
Kodama PathwayInvolves cleavage of a C-C bond in one of the benzene rings. nih.govresearchgate.net3-hydroxy-2-formylbenzothiophene (HFBT), 2-mercaptobenzoic acid. nih.govresearchgate.net

Q & A

What are the standard protocols for synthesizing dibenzothiophene derivatives and 1,3,5-trinitrobenzene (TNB) in academic laboratories?

Classification : Basic
Methodological Answer :

  • Dibenzothiophene Derivatives : A common approach involves formylation followed by McMurry coupling reactions. For example, dibenzo[d,d′]benzo[1,2-b:4,3-b′]dithiophene can be synthesized via formylation of 3,3′-bi[benzo[b]thiophenyl], followed by a McMurry reaction to cyclize the intermediate .
  • 1,3,5-Trinitrobenzene : TNB is typically synthesized by nitration of benzene derivatives under controlled conditions. However, purification is critical due to isomer formation; recrystallization in ionic liquids (e.g., 3-ethyl-1-methylimidazolium acetate-DMSO) improves yield and purity .

How can researchers accurately measure the thermal stability and decomposition kinetics of 1,3,5-trinitrobenzene?

Classification : Basic
Methodological Answer :

  • Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to determine melting points (TNB: 122–124°C) and decomposition thresholds.
  • Gas-phase ion energy data and reaction enthalpy measurements (e.g., from NIST) provide baseline thermodynamic parameters .
  • High-pressure infrared spectroscopy can monitor structural changes under extreme conditions, as demonstrated in studies of TNB analogues under 30 GPa .

What computational methods are suitable for modeling intermolecular interactions in dibenzothiophene-TNB systems?

Classification : Advanced
Methodological Answer :

  • Molecular Dynamics (MD) : Use COMPASS force fields in NPT ensembles to simulate cocrystal formation (e.g., TNT/TNB cocrystals). This predicts packing efficiency and stability .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess charge-transfer interactions in dibenzothiophene-TNB complexes .
  • Validate simulations with experimental UV-vis spectra and X-ray crystallography data .

How should researchers address contradictions in thermodynamic data for 1,3,5-trinitrobenzene across studies?

Classification : Advanced
Methodological Answer :

  • Cross-reference datasets from authoritative sources like NIST Standard Reference Database 69, which compiles vapor pressure, ionization energy, and enthalpy data from multiple studies (e.g., Cox and Pilcher, 1970; Radomska and Radomski, 1980) .
  • Replicate experiments under standardized conditions (e.g., 25°C, 1 atm) and use error analysis to identify outliers.
  • Publish raw data and calibration methods to enhance reproducibility .

What safety protocols are critical when handling dibenzothiophene and TNB in laboratory settings?

Classification : Basic
Methodological Answer :

  • Dibenzothiophene : Use fume hoods and PPE (gloves, goggles) to avoid inhalation (Health Hazard Level 2). Monitor for delayed symptoms (e.g., respiratory irritation) .
  • TNB : Classify as RCRA waste U234. Store in cool, dry environments to prevent decomposition. Implement emergency showers and eyewash stations due to its explosive nature .
  • Conduct PBT/vPvB assessments to evaluate environmental persistence .

What analytical techniques are recommended for characterizing dibenzothiophene-based materials?

Classification : Advanced
Methodological Answer :

  • X-ray Crystallography : Resolve crystal structures to confirm π-π stacking in dibenzothiophene derivatives .
  • UV-vis Spectroscopy : Analyze absorption maxima (e.g., 300–400 nm for fused thiophene systems) to correlate electronic structure with optoelectronic properties .
  • Mass Spectrometry : Use high-resolution MS to verify synthetic intermediates and detect nitro-group fragmentation in TNB .

How can researchers design experiments to study the cocrystallization of TNB with other nitroaromatics?

Classification : Advanced
Methodological Answer :

  • Solvent Selection : Use co-solvents like DMSO-acetate ionic liquids to enhance solubility and cocrystal nucleation .
  • Stoichiometric Control : Optimize molar ratios (e.g., 1:1 TNT/TNB) via phase diagrams to maximize cocrystal yield .
  • Sensitivity Testing : Apply impact and friction tests (e.g., BAM standards) to compare cocrystal sensitivity with pure compounds .

What methodologies are effective for assessing the environmental impact of dibenzothiophene and TNB degradation products?

Classification : Advanced
Methodological Answer :

  • Chromatography : Employ HPLC-MS with deuterated internal standards (e.g., dibenzo[a,i]pyrene-d14) to detect trace degradation products in water .
  • Toxicity Assays : Use Limnol. Oceanogr. protocols to evaluate aquatic toxicity of nitroaromatic byproducts .
  • Computational Modeling : Predict biodegradation pathways using QSAR models or EPI Suite .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.